4-Chloro-2-(chloromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-21-6 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Chloro-2-(chloromethyl)pyridine and its hydrochloride salt. This bifunctional pyridine derivative is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its physical and spectral properties, synthesis methodologies, and diverse reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative that is typically handled and stored as its more stable hydrochloride salt.[1] The presence of two reactive chlorine atoms at different positions on the pyridine scaffold imparts a unique and versatile reactivity profile.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | This compound HCl, 4-Chloro-2-picolyl chloride hydrochloride | [2] |
| CAS Number | 119396-04-2 (for hydrochloride) | [2] |
| Molecular Formula | C₆H₅Cl₂N (free base), C₆H₆Cl₃N (hydrochloride) | [2] |
| Molecular Weight | 162.02 g/mol (free base), 198.48 g/mol (hydrochloride) | [2] |
| Melting Point | Not available for free base. 120-124 °C (hydrochloride) | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in polar solvents like water and ethanol.[1] | |
| Appearance | Typically a white to off-white or pale yellow solid (hydrochloride).[3] |
Table 2: Spectral Data of this compound Hydrochloride
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data is available in public databases. |
| ¹³C NMR | Spectral data is available in public databases. |
| IR (Infrared) | Characteristic peaks for C-Cl, C=N, and C=C bonds of the pyridine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a multi-step process starting from readily available precursors. One common route involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[1]
Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide
-
In a high-pressure autoclave, combine 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide with 180 ml of concentrated hydrochloric acid.[1]
-
Seal the autoclave and heat the mixture to 180°C for 24 hours.[1]
-
After cooling, carefully neutralize the reaction mixture to a pH of 6-7 with a sodium hydroxide solution.[1]
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine-N-oxide.[1]
Step 2: Deoxygenation to 4-Chloro-2-methylpyridine
-
Dissolve the 4-chloro-2-methylpyridine-N-oxide (0.08 mol) in a suitable organic solvent such as dichloromethane.[1]
-
Cool the solution to -10°C.
-
Slowly add phosphorus trichloride (0.12 mol) while maintaining the low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction with water and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 4-chloro-2-methylpyridine.
Step 3: Chlorination of the Methyl Group
-
A solution of 4-chloro-2-methylpyridine in an inert solvent like carbon tetrachloride can be subjected to free-radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.
-
The reaction mixture is heated to reflux until the starting material is consumed.
-
The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then treated with HCl in a suitable solvent like diethyl ether to precipitate the hydrochloride salt, which can be purified by recrystallization.
References
- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
Spectroscopic Data for 4-Chloro-2-(chloromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental data for the free base, this document presents predicted spectroscopic data alongside available experimental data for its hydrochloride salt. This approach offers valuable insights for the characterization and quality control of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is summarized below.
Predicted ¹H NMR Data for this compound (Free Base)
Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | Doublet | 1H | H6 |
| ~7.45 | Doublet of doublets | 1H | H5 |
| ~7.30 | Doublet | 1H | H3 |
| ~4.70 | Singlet | 2H | -CH₂Cl |
Experimental ¹H NMR Data for this compound, hydrochloride[1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.821 | Doublet | 1H | H6 |
| 8.525 | Doublet | 1H | H5 |
| 8.152 | Doublet of doublets | 1H | H3 |
| 5.245 | Singlet | 2H | -CH₂Cl |
Predicted ¹³C NMR Data for this compound (Free Base)
Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.
| Chemical Shift (ppm) | Assignment |
| ~152.0 | C2 |
| ~150.0 | C6 |
| ~140.0 | C4 |
| ~125.0 | C5 |
| ~124.0 | C3 |
| ~45.0 | -CH₂Cl |
Experimental Infrared (IR) Spectroscopy Data for this compound hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H stretch (from hydrochloride) |
| ~1600 | Medium | C=N stretching vibration |
| ~1550 | Medium | C=C stretching vibration |
| ~830 | Strong | C-Cl stretching vibration |
Mass Spectrometry (MS) Data for this compound
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 161 and a [M+2]⁺ peak of approximately two-thirds the intensity, which is characteristic of a molecule containing two chlorine atoms. The base peak is expected to be at m/z 126, corresponding to the loss of a chlorine atom.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for reference.
-
Data Acquisition : Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer. Standard acquisition parameters for ¹H NMR may include a 45° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Infrared (IR) Spectroscopy
-
Sample Preparation (Mull Technique) : For solid samples, grind a small amount of the compound with a few drops of a mulling agent (e.g., Nujol) in an agate mortar and pestle to create a fine paste.
-
Data Acquisition : Spread the mull evenly between two salt plates (e.g., NaCl or KBr). Place the plates in the spectrometer and acquire the spectrum. A background spectrum of the mulling agent should be run separately and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition (GC-MS) : Inject a small volume of the solution into the gas chromatograph-mass spectrometer. The sample is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact) and the mass-to-charge ratio of the fragments is detected.
Discussion of Spectral Differences: Free Base vs. Hydrochloride Salt
The protonation of the pyridine nitrogen in the hydrochloride salt has a significant effect on the spectroscopic data compared to the free base.
-
NMR Spectroscopy : In the ¹H NMR spectrum, the protonation of the nitrogen atom causes a deshielding effect on the aromatic protons, resulting in a downfield shift of their signals. This is evident in the experimental data for the hydrochloride salt, where the aromatic protons are observed at higher chemical shifts compared to the predicted values for the free base.
-
IR Spectroscopy : The hydrochloride salt will exhibit a broad absorption band in the region of 3100-2800 cm⁻¹, which is characteristic of an N-H stretching vibration. This band would be absent in the spectrum of the free base.
Conclusion
The combination of NMR, IR, and MS provides a powerful toolkit for the structural elucidation and confirmation of this compound. While experimental data for the free base is not widely available, the presented predicted data, in conjunction with the experimental data for the hydrochloride salt, offers a solid foundation for researchers working with this compound. The provided protocols serve as a general guide for obtaining high-quality spectroscopic data for this and other small organic molecules.
4-Chloro-2-(chloromethyl)pyridine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloromethyl group and a pyridine ring, makes it a versatile intermediate for introducing the 4-chloro-2-pyridylmethyl moiety into larger molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of pharmaceuticals such as Zopiclone, Eszopiclone, and Revaprazan. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| This compound Hydrochloride | ||
| Molecular Formula | C₆H₆Cl₃N | [2] |
| Molecular Weight | 198.48 g/mol | |
| CAS Number | 119396-04-2 | [2] |
| Melting Point | 166-173 °C | |
| Solubility | Soluble in DMSO, Methanol | [3] |
| Appearance | Yellow to orange fine crystalline powder | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of a pyridine precursor. One common method is the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid, followed by reduction and chlorination steps.
Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide
This protocol describes a multi-step synthesis to obtain this compound.
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide [4]
-
Add 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 ml of concentrated hydrochloric acid to an autoclave.
-
Heat the mixture to 120°C and maintain the reaction for 30 hours.
-
After completion, cool the reaction mixture and adjust the pH to 6-7 with NaOH.
-
Extract the product with chloroform and distill under reduced pressure to obtain 4-chloro-2-methylpyridine-N-oxide.
-
Yield: 34.5%
-
Purity (HPLC): 99.1%
-
Step 2: Synthesis of 4-Chloro-2-methylpyridine [4]
-
Dissolve 11.5 g (0.08 mol) of 4-chloro-2-methylpyridine-N-oxide in 129 ml of carbon tetrachloride in a three-necked flask.
-
Cool the solution to 10°C and add 21.0 ml (0.24 mol) of phosphorus trichloride dropwise over 1 hour.
-
Raise the temperature and proceed with the reaction to obtain 4-chloro-2-methylpyridine.
Step 3: Chlorination to this compound Further chlorination of 4-chloro-2-methylpyridine yields the final product. A general method for the chlorination of picolines involves reacting with thionyl chloride.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important pharmaceuticals. Its primary role is to act as an alkylating agent, introducing the pyridylmethyl group through nucleophilic substitution reactions.
Synthesis of Zopiclone and Eszopiclone
Zopiclone, a non-benzodiazepine hypnotic, and its active S-enantiomer, Eszopiclone, are synthesized using a multi-step process where a key intermediate is condensed with a derivative of this compound, though in the established synthesis routes, 2-amino-5-chloropyridine is the pyridine-containing starting material which ultimately forms the core of the final drug. The synthesis involves the reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine, followed by cyclization and reduction to form a chiral alcohol intermediate. This intermediate is then reacted with 1-chloro-carbonyl-4-methylpiperazine to yield racemic zopiclone.[5]
Experimental Protocol: Synthesis of Racemic Zopiclone [5][6][7][8]
A generalized procedure based on reported syntheses is as follows:
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity |
| 1 | Pyrazine-2,3-dicarboxylic anhydride, 2-Amino-5-chloropyridine | Acetonitrile | Reflux | Pyrazine-2-carboxylic acid amide derivative | - | - |
| 2 | Pyrazine-2-carboxylic acid amide derivative | Thionyl chloride | Reflux | 5,7-dioxopyrrolopyrazine imide derivative | - | - |
| 3 | 5,7-dioxopyrrolopyrazine imide derivative | Potassium borohydride | Dioxane/Water | 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (chiral alcohol) | - | - |
| 4 | Chiral alcohol intermediate | 1-chlorocarbonyl-4-methylpiperazine hydrochloride, Triethylamine, DMAP | iso-Butyl acetate | Racemic Zopiclone | 91.7% | 98.86% (HPLC) |
Resolution of Eszopiclone: [7][9] Racemic zopiclone is resolved to obtain the therapeutically active S-enantiomer, Eszopiclone, using a resolving agent such as D-(+)-malic acid or (+)-O,O'-dibenzoyltartaric acid.
-
Racemic zopiclone is treated with D-(+)-malic acid in a mixture of methanol and acetone.
-
The mixture is heated to achieve dissolution and then cooled to allow for the crystallization of the eszopiclone D-(+)-malate salt.
-
The salt is isolated by filtration.
-
The eszopiclone free base is then liberated by treatment with a base, such as sodium carbonate.
-
Yield of Eszopiclone from resolution: 88.0%
-
Optical Purity: 98.2%
-
Synthesis of Revaprazan
Revaprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders, can be synthesized using a pyrimidine intermediate which could be conceptually derived from pyridine precursors. A key step in its synthesis involves the coupling of a chloropyrimidine derivative with a tetrahydroisoquinoline moiety.
Experimental Protocol: Synthesis of Revaprazan Hydrochloride [10]
A representative synthetic step is provided below:
| Reactants | Solvents | Conditions | Product | Yield |
| 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, 1-methyl-1,2,3,4-tetrahydroisoquinoline | Ethylene glycol | 120-130°C | Revaprazan | - |
| Crude Revaprazan | 70% Ethanol, Hydrochloric acid | pH 1, Room temperature | Revaprazan Hydrochloride | 89.9% |
Signaling Pathways and Mechanism of Action
Understanding the biological targets and signaling pathways of the APIs synthesized from this compound is crucial for drug development.
Zopiclone and Eszopiclone: GABA-A Receptor Modulation
Zopiclone and Eszopiclone exert their hypnotic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] They bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor.[12] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent decrease in neuronal excitability, resulting in sedation and hypnosis.[12]
Mechanism of action for Zopiclone/Eszopiclone.
Revaprazan: Gastric H+/K+ ATPase Inhibition and Anti-inflammatory Effects
Revaprazan is an acid pump antagonist that reversibly inhibits the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the proton pump responsible for the final step of gastric acid secretion in parietal cells.[13] By blocking this pump, Revaprazan effectively reduces gastric acid production.
Additionally, Revaprazan has demonstrated anti-inflammatory effects, particularly in the context of Helicobacter pylori infection. It has been shown to inhibit the activation of the Akt signaling pathway and the subsequent activation of the transcription factor NF-κB.[14][15] This leads to a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14][15]
Anti-inflammatory signaling pathway of Revaprazan.
Safety and Handling
This compound hydrochloride is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood. Store the compound in a cool, dry, and well-ventilated place, with the container tightly closed.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the synthesis of important drugs. Its reactivity as an alkylating agent allows for the efficient introduction of the 4-chloro-2-pyridylmethyl moiety into complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental insights and the biological context of the resulting pharmaceuticals. The provided data and visualizations aim to support researchers and drug development professionals in leveraging this important building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- 1. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]
- 4. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. cdn.who.int [cdn.who.int]
- 6. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]
- 7. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]
- 8. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. US20170267646A1 - Preparation method for revaprazan hydrochloride - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 13. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]
- 14. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Heart of Agrochemical Innovation: A Technical Guide to 4-Chloro-2-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug and pesticide development, the strategic application of versatile chemical intermediates is paramount to the discovery and synthesis of novel, effective agrochemicals. Among these crucial building blocks is 4-Chloro-2-(chloromethyl)pyridine, a di-functionalized pyridine derivative poised for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound in agrochemical synthesis, offering insights into its reactivity, detailed experimental protocols for its derivatization, and a clear visualization of its synthetic potential.
While the direct synthetic pathways from this compound to specific, commercially available agrochemicals are often proprietary and not extensively disclosed in public literature, its utility as a precursor is evident from its chemical structure. The presence of two reactive chlorine atoms at different positions on the pyridine ring allows for selective and sequential reactions, making it a valuable synthon for creating diverse libraries of compounds for high-throughput screening in agrochemical research.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, behaving like a typical benzyl chloride. This allows for the facile introduction of a wide range of functionalities, including ethers, thioethers, amines, and azides. The chloro-substituent on the pyridine ring at the 4-position is less reactive but can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under catalytic conditions. This dual reactivity enables a stepwise functionalization strategy, which is highly desirable in multi-step organic synthesis.
A prime example of its application, albeit in the pharmaceutical sector, is in the synthesis of Revaprazan, a potassium-competitive acid blocker. While not an agrochemical, the synthetic steps involved in the creation of Revaprazan's precursors from this compound serve as an excellent model for the types of transformations relevant to agrochemical synthesis.
Experimental Protocol: Synthesis of a Key Intermediate
The following protocol details a representative nucleophilic substitution reaction at the chloromethyl group, a common first step in elaborating the this compound scaffold.
Reaction: Synthesis of 2-((4-chloropyridin-2-yl)methylthio)aniline
This reaction demonstrates the selective substitution of the chloromethyl group with a thiol nucleophile, a common linkage in bioactive molecules.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | 198.48 | 10.0 g | 0.0504 |
| 2-Aminothiophenol | 125.19 | 6.31 g | 0.0504 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.9 g | 0.1007 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (10.0 g, 0.0504 mol), 2-aminothiophenol (6.31 g, 0.0504 mol), and potassium carbonate (13.9 g, 0.1007 mol).
-
Add 200 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate (inorganic salts) and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-((4-chloropyridin-2-yl)methylthio)aniline.
Expected Yield: Approximately 80-90%.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis and the general reactivity of this compound.
Caption: Experimental workflow for the synthesis of a key thioether intermediate.
Caption: General reactivity pathway of this compound.
Conclusion
This compound stands as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its dual reactive sites allow for a broad range of chemical transformations, enabling the creation of diverse molecular structures for biological screening. While specific industrial synthetic routes are not always publicly accessible, the fundamental reactivity and the illustrative experimental protocol provided in this guide offer a solid foundation for researchers and scientists to harness the potential of this valuable building block in the ongoing quest for more effective and sustainable agricultural solutions. The strategic use of such intermediates is crucial in accelerating the discovery and development of the next generation of crop protection agents.
starting materials for 4-Chloro-2-(chloromethyl)pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathways for 4-Chloro-2-(chloromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information presented herein is curated for professionals in drug development and chemical research, with a focus on providing actionable experimental protocols and comparative data.
Executive Summary
The synthesis of this compound is most effectively achieved through a multi-step process commencing with 2-methyl-4-nitropyridine-N-oxide. This pathway involves three key transformations: 1) substitution of the nitro group with a chloro group, 2) deoxygenation of the N-oxide, and 3) radical chlorination of the methyl group. This guide provides a comprehensive overview of this primary synthetic route, including detailed experimental procedures, quantitative data for each step, and graphical representations of the synthesis and workflows.
Comparative Data of Synthetic Steps
The following tables summarize the quantitative data for the principal synthetic pathway to this compound.
Table 1: Synthesis of 4-chloro-2-methyl-pyridine-N-oxide from 2-methyl-4-nitropyridine-N-oxide
| Parameter | Value |
| Starting Material | 2-methyl-4-nitropyridine-N-oxide |
| Reagent | Concentrated Hydrochloric Acid |
| Reaction Temperature | 120-180°C |
| Reaction Time | 24-30 hours |
| Yield | 34.5-80.4% |
| Purity (HPLC) | 98.7-99.1% |
Table 2: Deoxygenation of 4-chloro-2-methyl-pyridine-N-oxide
| Parameter | Value |
| Starting Material | 4-chloro-2-methyl-pyridine-N-oxide |
| Reagent | Phosphorus Trichloride (PCl₃) |
| Solvent | Dichloromethane or Chloroform |
| Reaction Temperature | -10°C to 40°C |
| Reaction Time | ~6 hours |
| Yield | High (exact yield data for this specific substrate is not widely reported, but generally high for this type of reaction) |
Table 3: Side-Chain Chlorination of 4-chloro-2-methylpyridine
| Parameter | Value |
| Starting Material | 4-chloro-2-methylpyridine |
| Reagents | Chlorine (gas), 2,2'-Azobisisobutyronitrile (AIBN) |
| Solvent | Water |
| Reaction Temperature | 60-90°C |
| pH | 0.8-2.5 |
| Product Distribution | Varies with reaction time, favoring monochlorination initially. |
Synthetic Pathway and Experimental Workflows
The logical progression of the primary synthetic route and a detailed experimental workflow for the critical side-chain chlorination step are illustrated below using Graphviz diagrams.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the side-chain chlorination step.
Experimental Protocols
Step 1: Synthesis of 4-chloro-2-methyl-pyridine-N-oxide
Materials:
-
2-methyl-4-nitropyridine-N-oxide (15.4 g, 0.10 mol)
-
Concentrated hydrochloric acid (180 ml)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Autoclave/High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 2-methyl-4-nitropyridine-N-oxide (15.4 g, 0.10 mol) and concentrated hydrochloric acid (180 ml).[1]
-
Seal the reactor and heat the mixture to 180°C for 24 hours.[1]
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and adjust the pH to 6-7 using a sodium hydroxide solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts and remove the solvent under reduced pressure to yield 4-chloro-2-methyl-pyridine-N-oxide.[1]
-
The crude product can be purified by distillation under reduced pressure. An expected yield of approximately 11.7 g (80.4%) with a purity of around 98.7% (by HPLC) can be achieved under these optimized conditions.[1]
Step 2: Deoxygenation of 4-chloro-2-methyl-pyridine-N-oxide
Materials:
-
4-chloro-2-methyl-pyridine-N-oxide (from Step 1)
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (anhydrous)
-
Ice bath
Procedure:
-
Dissolve 4-chloro-2-methyl-pyridine-N-oxide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add phosphorus trichloride dropwise to the cooled solution while maintaining the temperature below 0°C. The use of phosphorus trichloride is a well-established method for the deoxygenation of pyridine N-oxides.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40°C for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyridine.
Step 3: Side-Chain Chlorination of 4-chloro-2-methylpyridine
Materials:
-
4-chloro-2-methylpyridine (from Step 2)
-
Water
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Chlorine gas
-
Potassium carbonate solution (25%)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, gas inlet tube, and pH probe, mix 4-chloro-2-methylpyridine (e.g., 100 g) with an equal weight of water.[2]
-
Heat the stirred mixture to 65°C.[2]
-
Add a catalytic amount of AIBN (e.g., 1.0 g).[2]
-
After approximately 10 minutes, begin bubbling chlorine gas into the mixture at a controlled rate (e.g., 9.6 g/hr), while maintaining the temperature between 65°C and 67°C.[2]
-
An induction period for the chlorination will be observed. After this, continuously or intermittently add a 25% potassium carbonate solution to maintain the pH of the reaction mixture between 1 and 2.[2]
-
Add additional portions of AIBN periodically (e.g., every hour) to sustain the radical chain reaction.
-
Monitor the reaction progress by gas chromatography to determine the relative amounts of mono-, di-, and trichlorinated products.
-
Stop the chlorine gas flow when the desired product distribution is achieved.
-
Cool the reaction mixture, separate the organic layer, and wash it with a basic solution to neutralize any remaining acid.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound. The reaction will likely produce a mixture containing the starting material, the desired monochlorinated product, and smaller amounts of di- and trichlorinated byproducts.[2]
References
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)pyridine as an Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-2-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative recognized for its utility as a reactive intermediate and building block in pharmaceutical and chemical synthesis.[1] Its bifunctional nature, characterized by a pyridine ring and a reactive chloromethyl group, underpins its primary mechanism of action as an alkylating agent.[2] This document provides a comprehensive technical overview of this mechanism, detailing the chemical reactivity, principal biological targets, and cellular consequences of alkylation. It further outlines relevant experimental protocols for studying its activity and presents quantitative data for context-setting against other known alkylating agents.
Core Mechanism of Action: Nucleophilic Alkylation
The primary mechanism of action for this compound is its function as an alkylating agent, a class of compounds that covalently attach an alkyl group to a nucleophilic atom in a target molecule.[1][3] The reactivity of this compound is centered on the electrophilic nature of the carbon atom in the chloromethyl (-CH₂Cl) group at the 2-position of the pyridine ring.
The key features driving its alkylating potential are:
-
The Chloromethyl Group : The chlorine atom is an effective leaving group. Its electron-withdrawing nature polarizes the C-Cl bond, rendering the adjacent carbon atom electron-deficient and thus a prime target for nucleophilic attack.[2][4]
-
Pyridine Ring Influence : The pyridine ring system, with its electron-withdrawing nitrogen atom, further enhances the electrophilicity of the chloromethyl carbon. The presence of a second chlorine atom at the 4-position also contributes to the overall electron-deficient character of the molecule.[1]
The alkylation reaction proceeds via a nucleophilic substitution pathway (SN2), where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable covalent bond between the pyridine moiety and the nucleophilic target.[1][2]
Biological Targets and Cellular Consequences
As a reactive electrophile, this compound can target a variety of biological nucleophiles within the cell. The primary targets are macromolecules such as DNA and proteins, and its cytotoxic effects are a direct consequence of these interactions.[3]
DNA Alkylation
DNA is a major target for alkylating agents. The nitrogen and oxygen atoms in the purine and pyrimidine bases are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation.[5] Covalent modification of DNA bases can lead to:
-
DNA Damage : The formation of DNA adducts disrupts the normal structure of the DNA helix.
-
Inhibition of Replication and Transcription : DNA adducts can physically obstruct the action of DNA and RNA polymerases, halting essential cellular processes.[3]
-
Induction of Apoptosis : If the DNA damage is too extensive to be repaired, the cell's intrinsic DNA damage response (DDR) pathways are activated, leading to programmed cell death (apoptosis).[3][5]
Protein Alkylation
Proteins contain several amino acid residues with nucleophilic side chains that are susceptible to alkylation. These include:
-
Cysteine : The thiol group (-SH) is a potent nucleophile.[6]
-
Histidine : The imidazole ring is nucleophilic.
-
Methionine : The sulfur atom in the side chain can be alkylated.
Alkylation of proteins can drastically alter their function by modifying active sites in enzymes, disrupting protein-protein interactions, or inducing conformational changes that lead to misfolding and degradation.[6][7]
DNA Damage Response and Signaling Pathways
The cytotoxicity of alkylating agents is often mediated by the cell's response to the induced DNA damage. The tumor suppressor protein p53 is a central regulator of this process.[5]
-
Damage Recognition : Cellular surveillance systems detect DNA adducts and strand breaks caused by the alkylating agent.
-
p53 Activation : Upon detection of DNA damage, p53 is stabilized and activated through post-translational modifications.
-
Cellular Response : Activated p53 acts as a transcription factor, upregulating genes involved in:
-
Cell Cycle Arrest : To provide time for the DNA repair machinery to correct the damage.
-
Apoptosis : If the damage is irreparable, p53 initiates the apoptotic cascade, leading to the elimination of the damaged cell.[5]
-
Quantitative Data: Comparative Cytotoxicity
While specific IC₅₀ values for this compound against various cell lines are not extensively documented in the reviewed literature, it is instructive to compare the cytotoxic potential of other well-characterized alkylating agents. This data provides a benchmark for the potency expected from this class of compounds.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Reference |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [5] |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [5] |
| Cisplatin | U87 MG (Glioblastoma) | 24 | 9.5 | [5] |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [5] |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [5] |
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[5]
Experimental Protocols
Investigating the mechanism of this compound requires a multi-faceted approach combining chemical, cellular, and analytical techniques.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration at which the agent reduces cell viability by 50% (IC₅₀).
-
Cell Seeding : Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protein Alkylation Site Identification by Mass Spectrometry
This workflow identifies specific amino acid residues on proteins that are covalently modified by the alkylating agent.
-
Sample Preparation : Treat cultured cells (e.g., HEK293T) with a sublethal concentration of this compound for a defined period. Lyse the cells and extract total protein.
-
Protein Digestion : Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with a standard reagent like iodoacetamide (to prevent disulfide scrambling). Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis : Separate the resulting peptide mixture using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.
-
Data Analysis : Use specialized software to search the MS/MS data against a protein database. The search parameters must include a variable modification corresponding to the mass of the 4-chloro-2-pyridylmethyl moiety (+125.02 Da) on potential nucleophilic residues (C, H, K, M).
-
Site Localization : Peptides identified with this specific mass shift confirm alkylation, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact residue that was modified.
Conclusion
This compound acts as a potent alkylating agent through nucleophilic substitution at its reactive chloromethyl group. Its ability to form covalent adducts with critical biological macromolecules, particularly DNA and proteins, triggers cellular stress responses that can culminate in cell cycle arrest and apoptosis. This mechanism is the foundation of its cytotoxic potential and its utility as a reactive intermediate for synthesizing biologically active molecules. Further research employing advanced proteomics and genomics techniques will be invaluable for elucidating its specific target profile and fully characterizing its impact on cellular signaling networks.
References
- 1. This compound hydrochloride | 119396-04-2 | Benchchem [benchchem.com]
- 2. 4-(Chloromethyl)pyridine hydrochloride | High-Quality [benchchem.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
Structural Analysis of 4-Chloro-2-(chloromethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural analysis of 4-Chloro-2-(chloromethyl)pyridine and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of their three-dimensional structure, spectroscopic properties, and analytical characterization is crucial for their effective application in drug design and development.
Molecular Structure and Crystallography
The precise determination of molecular geometry is fundamental to understanding the reactivity and biological interactions of this compound derivatives. X-ray crystallography is the definitive method for elucidating the solid-state structure of these compounds.
While crystallographic data for this compound itself is not publicly available, a detailed analysis of the closely related isomer, 2-Chloro-5-(chloromethyl)pyridine, provides valuable insights into the expected structural parameters. The data presented below is sourced from the Cambridge Structural Database (CSD Entry: 811325).
Table 1: Representative Crystallographic Data for a Chlorinated (Chloromethyl)pyridine Isomer
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.34 |
| b (Å) | 3.98 |
| c (Å) | 14.56 |
| α (°) | 90 |
| β (°) | 109.8 |
| γ (°) | 90 |
| Volume (ų) | 672.9 |
| Z | 4 |
Table 2: Selected Bond Lengths for 2-Chloro-5-(chloromethyl)pyridine
| Bond | Length (Å) |
| C(2)-Cl(1) | 1.73 |
| C(5)-C(7) | 1.50 |
| C(7)-Cl(2) | 1.78 |
| N(1)-C(2) | 1.34 |
| N(1)-C(6) | 1.33 |
| C(2)-C(3) | 1.38 |
| C(3)-C(4) | 1.37 |
| C(4)-C(5) | 1.38 |
| C(5)-C(6) | 1.39 |
Table 3: Selected Bond Angles for 2-Chloro-5-(chloromethyl)pyridine
| Angle | Degrees (°) |
| N(1)-C(2)-C(3) | 123.1 |
| C(2)-C(3)-C(4) | 118.9 |
| C(3)-C(4)-C(5) | 118.5 |
| C(4)-C(5)-C(6) | 119.2 |
| C(5)-C(6)-N(1) | 120.3 |
| C(6)-N(1)-C(2) | 119.9 |
| Cl(1)-C(2)-N(1) | 115.4 |
| C(4)-C(5)-C(7) | 121.5 |
| Cl(2)-C(7)-C(5) | 112.3 |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity, purity, and structure of this compound derivatives in non-crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.4 | d | ~5.5 |
| H-5 | ~7.3 | dd | ~5.5, ~2.0 |
| H-6 | ~8.5 | d | ~2.0 |
| -CH₂Cl | ~4.7 | s | - |
Note: Predicted values are based on standard substituent effects on the pyridine ring. Actual values may vary depending on the solvent and specific derivative.
Table 5: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~153 |
| C-3 | ~123 |
| C-4 | ~145 |
| C-5 | ~122 |
| C-6 | ~151 |
| -CH₂Cl | ~45 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.
Table 6: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Expected Isotopic Pattern |
| [M]⁺ | 161 | M:M+2:M+4 in a 9:6:1 ratio |
| [M-Cl]⁺ | 126 | M:M+2 in a 3:1 ratio |
| [M-CH₂Cl]⁺ | 112 | M:M+2 in a 3:1 ratio |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality analytical data.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100-293 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Typical parameters include a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for this class of compounds, as it provides detailed fragmentation patterns.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The resulting mass spectrum, showing the relative abundance of each ion, is recorded and analyzed, with particular attention paid to the isotopic distribution of chlorine-containing fragments.
Visualized Workflows and Relationships
Understanding the workflow for structural analysis and the synthetic context of these molecules is essential.
Caption: Workflow for the synthesis and subsequent structural analysis of this compound.
Caption: Hierarchy of analytical techniques for comprehensive structural elucidation.
The Genesis and Evolution of Substituted Chloromethylpyridines: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and pivotal role of substituted chloromethylpyridines in the development of agrochemicals and pharmaceuticals.
Substituted chloromethylpyridines represent a class of chemical intermediates that have become indispensable in the fields of agrochemical and pharmaceutical development. Their unique chemical reactivity, stemming from the pyridine ring and the chloromethyl group, has enabled the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, and applications of these versatile compounds, with a particular focus on their role in the creation of neonicotinoid insecticides and therapeutic agents.
A Historical Perspective: From Early Syntheses to Agrochemical Revolution
While the initial, specific discovery of a substituted chloromethylpyridine is not well-documented in easily accessible historical literature, the chemistry of pyridine and its derivatives has been a subject of study since the 19th century. The chlorination of methylpyridines (picolines) was an early area of investigation.[1] However, the true significance of chloromethylpyridines emerged in the latter half of the 20th century with the advent of modern agrochemicals.
A pivotal moment in the history of this compound class was the development of neonicotinoid insecticides by researchers at Shell and Bayer in the 1980s.[2] This new class of insecticides was chemically similar to nicotine and exhibited potent activity against a wide range of crop pests. The synthesis of these complex molecules heavily relied on substituted chloromethylpyridine intermediates. For instance, 2-chloro-5-chloromethylpyridine is a key building block for the synthesis of imidacloprid, which became one of the most widely used insecticides in the world.[2][3] The development of neonicotinoids marked a significant milestone, demonstrating the immense potential of chloromethylpyridine chemistry in creating commercially successful and impactful products.
Synthetic Methodologies: Crafting the Core Building Blocks
The synthesis of substituted chloromethylpyridines can be achieved through various routes, often starting from readily available methylpyridines (picolines). The choice of method depends on the desired substitution pattern, scalability, and economic viability.
Chlorination of Methylpyridines
Direct chlorination of methylpyridines is a common approach. This can be achieved using chlorine gas, often in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under UV irradiation.[2][4][5] The reaction conditions, such as temperature and the use of a solvent, can be controlled to influence the degree of chlorination.[4][5]
Table 1: Comparison of Synthetic Methods for 2-Chloro-5-chloromethylpyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| 3-Methylpyridine | 1. Vaporization, N2 carrier gas, Cl2, supported PdCl2 catalyst, 250°C | ~50% | [3][6] |
| 2-Chloro-5-methylpyridine | Cl2, radical initiator (AIBN), water, 65-67°C | Not specified | [4][5] |
| 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene, toluene, 50°C | 97% | [7][8] |
Synthesis from Picoline-N-oxides
An alternative and often more efficient route involves the N-oxidation of a methylpyridine, followed by reaction with a chlorinating agent. For example, 2-picoline-N-oxide can be treated with phosphoryl chloride (POCl3) in the presence of triethylamine to yield 2-chloromethylpyridine.[9][10] This method can offer better selectivity and milder reaction conditions compared to direct chlorination.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride from 2-Methylpyridine [11][12]
-
N-Oxidation: To a 250 ml flask, add 2-methylpyridine (18.6g, 0.2 mol), glacial acetic acid (12.0g, 0.2 mol), and hydrogen peroxide (8.84g, 0.26 mol). Heat the mixture at 70°C for 10 hours. Monitor the reaction by thin-layer chromatography (TLC) until all the 2-methylpyridine is converted to 2-methylpyridine-N-oxide.
-
Acetoxylation: To the reaction mixture containing 2-methylpyridine-N-oxide, add glacial acetic acid (18g, 0.3 mol). Continue the reaction until TLC analysis shows complete conversion to 2-picolyl acetate.
-
Hydrolysis: Hydrolyze the 2-picolyl acetate using a 25% aqueous solution of sodium hydroxide. Monitor the reaction by TLC until complete conversion to 2-pyridinemethanol is observed.
-
Chlorination: React the 2-pyridinemethanol in a methanol solution with thionyl chloride (26.18g, 0.22 mol). Monitor the reaction by TLC. Once the reaction is complete, the product, 2-chloromethylpyridine hydrochloride, can be isolated by suction filtration. The reported yield for this multi-step process is approximately 80-82%.[11]
Protocol 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine [4][5][6]
-
In a reaction vessel, mix 100 g (784.3 mmol) of 2-chloro-4-methylpyridine with 100.0 g of water.
-
Stir the mixture and raise the temperature to 65°C.
-
Add 1.0 g of AIBN to the mixture.
-
Ten minutes after the addition of AIBN, bubble chlorine gas into the mixture at a rate of 9.6 g/hr, maintaining the temperature between 65 and 67°C.
-
Continue the chlorination for the desired duration. The progress of the reaction can be monitored by gas chromatography to determine the relative amounts of mono-, di-, and trichlorinated products.
Applications in Agrochemicals: The Neonicotinoid Revolution
The most significant application of substituted chloromethylpyridines has been in the development of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[13][14] The high affinity of neonicotinoids for insect nAChRs compared to mammalian receptors provides a degree of selective toxicity.[15]
Table 2: Biological Activity of Selected Neonicotinoid Insecticides
| Compound | Target Receptor | IC50 / EC50 | Organism | Reference |
| Imidacloprid | nAChR | EC50: 0.86–1 μM | Insect | [15] |
| Imidacloprid | nAChR | EC50: 70 μM | Mammalian | [15] |
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The binding of neonicotinoids to nAChRs triggers a cascade of downstream signaling events. This ultimately disrupts normal neurotransmission.
Applications in Drug Development: A Scaffold for Therapeutic Innovation
The versatility of the substituted chloromethylpyridine scaffold extends beyond agrochemicals into the realm of pharmaceuticals. The ability to introduce various functional groups via nucleophilic substitution on the chloromethyl group makes it a valuable building block for creating diverse chemical libraries for drug discovery.[16][17]
A notable example of a drug synthesized using a substituted chloromethylpyridine intermediate is Voxelotor . Approved for the treatment of sickle cell disease, Voxelotor is a hemoglobin S polymerization inhibitor.[18] Its synthesis involves the use of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride as a key intermediate.[19][20]
Synthetic Workflow for Voxelotor Intermediate
The synthesis of Voxelotor highlights the strategic use of a substituted chloromethylpyridine to construct a complex therapeutic molecule.
Conclusion
The discovery and development of substituted chloromethylpyridines have had a profound impact on both agriculture and medicine. From their early beginnings in synthetic chemistry to their central role in the creation of blockbuster neonicotinoid insecticides and life-changing pharmaceuticals, these compounds have proven to be exceptionally valuable building blocks. The ongoing exploration of their synthetic chemistry and biological applications promises to yield new and innovative solutions to challenges in both crop protection and human health. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of substituted chloromethylpyridines is essential for harnessing their full potential in the creation of the next generation of bioactive molecules.
References
- 1. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 12. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 4-(Chloromethyl)pyridine hydrochloride | High-Quality [benchchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to 4-Chloro-2-(chloromethyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)pyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its commercial availability, provides insights into its synthesis and reactivity, and highlights its application in the development of therapeutic agents.
Commercial Availability and Suppliers
This compound (CAS No. 10177-21-6) is commercially available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity/Grade | Available Quantities |
| Frontier Specialty Chemicals | This compound[1] | 10177-21-6 | Inquire | 1g, Bulk inquiries welcome[1] |
| BLD Pharm | This compound | 10177-21-6 | Inquire | Inquire |
| LGC Standards (TRC) | This compound[2] | 10177-21-6 | Inquire | Inquire[2] |
| Pharmaffiliates | This compound[3] | 10177-21-6 | Inquire | Inquire[3] |
| Biosynth | This compound[4] | 10177-21-6 | Inquire | 1g, 10g, Bulk inquiries welcome[4] |
| AA Blocks | This compound[1] | 10177-21-6 | Inquire | Inquire[1] |
Physicochemical and Safety Data
Below is a summary of the key physicochemical properties and safety information for this compound and its closely related hydrochloride salt. It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂N | [4] |
| Molecular Weight | 162.02 g/mol | [4] |
| CAS Number | 10177-21-6 | [4] |
| Appearance | Colorless liquid (likely) | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [4] |
| Storage Conditions | Store at -20°C under an inert atmosphere.[5] | [5] |
Safety and Handling Precautions (based on related compounds):
-
Hazard Statements: Likely harmful if swallowed, causes severe skin burns and eye damage.[6]
-
Precautionary Statements:
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Move person into fresh air.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Synthesis and Purification
Conceptual Synthesis Pathway:
Conceptual Synthesis of this compound.
Experimental Protocol: General Chlorination of a Methylpyridine (Illustrative)
This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 2-methyl-4-chloropyridine.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to the reaction flask. The reaction is often performed in a suitable solvent like dichloromethane or neat.
-
Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent and chlorinating agent used) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1] Alternatively, recrystallization from a suitable solvent system can be employed.[8]
Chemical Reactivity and Applications
The primary reactivity of this compound stems from the electrophilic nature of the carbon in the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-(chloromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-(chloromethyl)pyridine, often used as its more stable hydrochloride salt (CAS No: 119396-04-2), is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates two distinct electrophilic centers, making it a versatile bifunctional building block for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] This document provides a detailed overview of its reactivity, applications in nucleophilic substitution reactions, and standardized protocols for its use in a research setting.
Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents:
-
2-(Chloromethyl) Group: The chlorine atom on the methyl group is analogous to a benzylic halide. It is highly susceptible to nucleophilic attack via an SN2 mechanism due to the stability of the transition state. This site is the primary center for reactions with a wide range of soft and hard nucleophiles.[1][2]
-
4-Chloro Group: The chlorine atom directly attached to the pyridine ring at the C4-position is an aryl halide. While less reactive than the chloromethyl group, it is activated towards nucleophilic aromatic substitution (SNAr) because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[3][4]
This dual reactivity allows for selective and stepwise functionalization, a valuable strategy in multi-step synthetic pathways.[1]
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-(chloromethyl)pyridine with various aryl and heteroaryl boronic acids. This protocol is designed to favor the formation of a C-C bond at the C4 position of the pyridine ring while preserving the chloromethyl group, a versatile functional handle for further synthetic transformations. The methodologies outlined are based on established principles for the coupling of challenging heteroaryl chlorides, particularly di-substituted pyridines where site-selectivity is a key consideration.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of biaryl and heteroaryl compounds is of significant interest in the pharmaceutical and materials science industries. This compound is a valuable building block, containing two reactive sites: a 4-chloro substituent on the pyridine ring and a chloromethyl group at the 2-position. Achieving selective coupling at the 4-position is crucial for the synthesis of specific target molecules.
For dihalopyridines, the site of palladium-catalyzed cross-coupling is influenced by electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.[2] In the case of 2,4-dichloropyridines, studies have shown a preference for the reaction to occur at the C4 position. This selectivity can be enhanced by employing sterically hindered N-heterocyclic carbene (NHC) ligands or under specific ligand-free conditions.[3] This protocol leverages these findings to achieve the desired chemoselectivity for this compound.
Data Presentation
The following tables summarize the key reagents and recommended conditions for the selective Suzuki-Miyaura coupling of this compound.
Table 1: Key Reaction Components
| Component | Recommended Reagents/Systems | Molar Ratio (relative to substrate) | Purpose |
| Substrate | This compound | 1.0 | Electrophilic coupling partner |
| Nucleophile | Aryl or Heteroaryl Boronic Acid | 1.1 - 1.5 | Source of the aryl/heteroaryl group |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Ligand | SPhos, XPhos, RuPhos, IPr (NHC) | 0.012 - 0.06 (1.2-6 mol%) | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | - | Reaction medium |
Table 2: Optimized Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
| Stirring | Vigorous stirring | Ensures proper mixing of the heterogeneous mixture. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound, the aryl or heteroaryl boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Palladium(II) Acetate and SPhos to the reaction vessel.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling with the inert gas for at least 15 minutes. Add the degassed 1,4-dioxane and water to the Schlenk tube via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated heating block at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(chloromethyl)pyridine.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Chloromethyl Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethylpyridine scaffold is a versatile and highly valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The presence of a reactive chloromethyl group on the pyridine ring allows for a wide range of chemical transformations, primarily through nucleophilic substitution reactions. This enables the facile introduction of diverse functional groups and pharmacophores, making chloromethylpyridines key intermediates in the synthesis of a vast array of biologically active molecules.
This document provides detailed application notes and experimental protocols for the derivatization of the chloromethyl group on the 2-, 3-, and 4-positions of the pyridine ring. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering practical methodologies and comparative data to facilitate the synthesis of novel pyridine derivatives.
General Reaction Pathway: Nucleophilic Substitution
The primary and most efficient method for the derivatization of the chloromethyl group on the pyridine ring is through a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the chloromethyl group is readily attacked by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. This reaction is highly versatile and can be employed to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Caption: General Sɴ2 reaction pathway for chloromethylpyridine derivatization.
Data Presentation: Comparative Yields of Derivatization Reactions
The following table summarizes the reported yields for the nucleophilic substitution reactions of various chloromethylpyridine isomers with different nucleophiles. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction conditions and to predict the expected outcomes.
| Pyridine Isomer | Nucleophile (Reagent) | Product | Reaction Conditions | Yield (%) |
| 2-Chloromethylpyridine | Aniline | N-(Pyridin-2-ylmethyl)aniline | K₂CO₃, Acetonitrile, RT, 12-24h | High (not specified)[1] |
| 2-Chloromethylpyridine | Phenol | 2-(Phenoxymethyl)pyridine | NaH, DMF, 0°C to RT, 12h | High (not specified)[1] |
| 2-Chloromethylpyridine | Thiophenol | 2-((Phenylthio)methyl)pyridine | NaOH, Ethanol, RT, 4h | High (not specified) |
| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine Hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | Reflux | 70% |
| 2-Chloromethylpyridine | Sodium Cyanide | 2-(Cyanomethyl)pyridine | NaCN, DMSO, 100°C | High (not specified) |
| 3-Chloromethylpyridine | Sodium Borohydride (for reduction of precursor) | 3-Pyridinemethanol | AlCl₃, THF/Toluene | Not specified |
| 3-Chloromethylpyridine | Thionyl Chloride (from alcohol) | 3-(Chloromethyl)pyridine hydrochloride | Methanol solution | 78% |
| 2-Methyl-6-(hydroxymethyl)pyridine | Thionyl Chloride | 2-Methyl-6-(chloromethyl)pyridine hydrochloride | -20 to -5°C, 1-3h | High (not specified) |
| 2-Chloro-4-methylpyridine | SO₂Cl₂, AIBN | 2-Chloro-4-(chloromethyl)pyridine | Not specified | >32% (total yield over 3 steps) |
| 2-picoline-N-oxide | Phosphoryl chloride, triethylamine | 2-Chloromethylpyridine | Not specified | 90% conversion, 98% selectivity |
Experimental Protocols
This section provides detailed, step-by-step protocols for key derivatization reactions of the chloromethyl group on the pyridine ring.
Protocol 1: Synthesis of N-(Pyridin-2-ylmethyl)aniline (Amine Nucleophile)
This protocol describes the synthesis of a secondary amine derivative via nucleophilic substitution with aniline.
Caption: Experimental workflow for the synthesis of N-(Pyridin-2-ylmethyl)aniline.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and aniline (1.2 equivalents).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(pyridin-2-ylmethyl)aniline.[1]
Protocol 2: Synthesis of 2-(Phenoxymethyl)pyridine (Oxygen Nucleophile)
This protocol details the Williamson ether synthesis for the preparation of a pyridylmethyl ether.
Caption: Experimental workflow for the synthesis of 2-(Phenoxymethyl)pyridine.
Materials:
-
2-(Chloromethyl)pyridine
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C, add a solution of phenol (1.1 equivalents) in DMF dropwise.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium phenoxide.
-
Cool the mixture back to 0°C and add a solution of 2-(chloromethyl)pyridine (1.0 equivalent) in DMF dropwise.[1]
-
Let the reaction mixture stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield 2-(phenoxymethyl)pyridine.[1]
Protocol 3: Synthesis of 2-((Phenylthio)methyl)pyridine (Sulfur Nucleophile)
This protocol outlines the synthesis of a pyridylmethyl thioether.
Caption: Experimental workflow for the synthesis of 2-((Phenylthio)methyl)pyridine.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium hydroxide (1.1 equivalents) in ethanol, add thiophenol (1.0 equivalent) and stir for 10 minutes at room temperature.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((phenylthio)methyl)pyridine.
Protocol 4: Synthesis of 2-Chloro-3-(cyanomethyl)pyridine (Carbon Nucleophile)
This protocol describes the cyanation of a chloromethyl group on the pyridine ring.
Caption: Experimental workflow for the synthesis of 2-Chloro-3-(cyanomethyl)pyridine.
Materials:
-
2-Chloro-3-(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction flask, combine 2-chloro-3-(chloromethyl)pyridine (1.0 equivalent) and dimethyl sulfoxide.
-
Prepare a solution of sodium cyanide (5.0 equivalents) and potassium iodide (0.1 equivalents) in water.
-
Add the aqueous cyanide solution to the reaction flask.
-
Heat the mixture with stirring to 100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.
Conclusion
The derivatization of the chloromethyl group on the pyridine ring via nucleophilic substitution is a robust and versatile strategy for the synthesis of a wide range of functionalized pyridines. The protocols and data presented in this document highlight the broad applicability of this methodology, utilizing a variety of nucleophiles to introduce diverse chemical moieties. These derivatized pyridines serve as crucial intermediates in the development of new pharmaceuticals and agrochemicals. The provided experimental procedures and comparative data are intended to empower researchers to efficiently design and execute synthetic routes towards novel and valuable pyridine-containing compounds.
References
Application Notes and Protocols for N-alkylation with 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(chloromethyl)pyridine is a versatile bifunctional reagent widely employed in synthetic organic chemistry and drug discovery. Its pyridine core is a common scaffold in many biologically active compounds, and the presence of a reactive chloromethyl group at the 2-position, along with a chloro substituent at the 4-position, allows for facile introduction of the (4-chloropyridin-2-yl)methyl moiety onto various nucleophiles. This Application Note provides detailed protocols for the N-alkylation of a range of nitrogen-containing substrates using this compound, along with a summary of representative reaction conditions and yields.
The primary mechanism for the N-alkylation reaction with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the substrate acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen nucleophile, thereby increasing its reactivity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various nitrogen nucleophiles with this compound under different reaction conditions.
| Entry | Nitrogen Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Aliphatic Amine | K₂CO₃ | Acetonitrile | 60 | 6 | >90 |
| 2 | Secondary Aliphatic Amine | K₂CO₃ | DMF | 80 | 8 | 85-95 |
| 3 | Aniline (electron-neutral) | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 4 | Aniline (electron-deficient) | Cs₂CO₃ | DMF | 100 | 24 | 60-70 |
| 5 | Imidazole | K₂CO₃ | Acetonitrile | 50 | 6 | >95 |
| 6 | Benzimidazole | NaH | THF/DMF | 25 | 8 | 80-90 |
| 7 | Pyrrole | K₂CO₃ | DMF | 60 | 10 | 70-80 |
| 8 | 1,2,4-Triazole | K₂CO₃ | Acetonitrile | 70 | 12 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines
This protocol is suitable for the N-alkylation of a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
This compound hydrochloride (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add the nitrogen-containing substrate (1.0 eq) and the chosen anhydrous solvent (DMF or Acetonitrile, 5-10 mL per mmol of substrate).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound hydrochloride (1.1-1.2 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (refer to the data table for guidance) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation of Nitrogen Heterocycles
This protocol is optimized for the N-alkylation of various nitrogen-containing heterocycles such as imidazoles, benzimidazoles, and triazoles. For less nucleophilic heterocycles, a stronger base like sodium hydride may be required.
Materials:
-
Nitrogen heterocycle (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Using NaH: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen heterocycle (1.0 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add a solution of this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Using K₂CO₃: Follow the procedure in Protocol 1, using the nitrogen heterocycle as the substrate.
-
After the addition of the alkylating agent, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Gentle heating may be necessary for less reactive substrates.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution (for NaH) or water (for K₂CO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for the N-alkylation of nitrogen nucleophiles.
Caption: SN2 mechanism for N-alkylation.
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-(chloromethyl)pyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making the development of small molecule kinase inhibitors a central focus of modern drug discovery. 4-Chloro-2-(chloromethyl)pyridine hydrochloride is a versatile bifunctional reagent that offers a strategic entry point for the synthesis of diverse pyridine-based kinase inhibitors. Its reactive chloromethyl group readily undergoes nucleophilic substitution, allowing for the facile introduction of various pharmacophoric elements, while the chloro-substituted pyridine core provides a handle for further functionalization and can influence the overall physicochemical properties of the final compound.
This document provides detailed application notes and representative protocols for the use of this compound hydrochloride in the synthesis of potential kinase inhibitors. While specific, publicly documented examples of kinase inhibitors synthesized directly from this reagent are limited, the following protocols and data are based on established synthetic methodologies for analogous compounds and serve as a practical guide for researchers exploring its utility.
Chemical Properties and Reactivity
This compound hydrochloride is a reactive alkylating agent. The primary site of reactivity is the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, phenols, and thiols, via an S(_N)2 mechanism. The hydrochloride salt enhances the stability and handling of the compound. The chlorine atom on the pyridine ring is less reactive towards nucleophilic aromatic substitution but can be utilized for cross-coupling reactions under specific catalytic conditions.
Application in the Synthesis of a Representative Kinase Inhibitor Scaffold
A common strategy in the design of kinase inhibitors is the synthesis of N-aryl or N-heteroaryl aminomethylpyridine derivatives. These scaffolds can effectively occupy the ATP binding site, with the pyridine nitrogen often interacting with the hinge region of the kinase. The following section details a representative synthesis of a hypothetical kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Representative Quantitative Data for the Synthesis and Activity of a Hypothetical VEGFR-2 Inhibitor
| Step | Reaction | Starting Materials | Product | Representative Yield (%) |
| 1 | N-Alkylation | This compound hydrochloride, 4-aminophenol | 4-(((4-chloropyridin-2-yl)methyl)amino)phenol | 85 |
| 2 | Ether Synthesis | 4-(((4-chloropyridin-2-yl)methyl)amino)phenol, 1-bromo-3-chloropropane | 4-chloro-N-((4-(3-chloropropoxy)phenyl)methyl)pyridin-2-amine | 75 |
| 3 | Final Product Formation | 4-chloro-N-((4-(3-chloropropoxy)phenyl)methyl)pyridin-2-amine, Morpholine | 4-(((4-chloropyridin-2-yl)methyl)(4-(3-morpholinopropoxy)phenyl)amino)pyridine | 60 |
| Compound | Target Kinase | Assay Type | Representative IC50 (nM) |
| Hypothetical Inhibitor | VEGFR-2 | In vitro kinase assay | 50 |
| Hypothetical Inhibitor | PDGFRβ | In vitro kinase assay | 250 |
| Hypothetical Inhibitor | c-Kit | In vitro kinase assay | 500 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-(((4-chloropyridin-2-yl)methyl)amino)phenol (N-Alkylation)
This protocol describes the nucleophilic substitution reaction between this compound hydrochloride and 4-aminophenol.
Materials:
-
This compound hydrochloride (1.0 eq)
-
4-Aminophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminophenol (1.05 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrochloride (1.0 eq) portion-wise to the suspension.
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for the synthesis of a hypothetical kinase inhibitor.
Conclusion
This compound hydrochloride is a valuable and versatile building block for the synthesis of potential kinase inhibitors. Its straightforward reactivity in nucleophilic substitution reactions allows for the efficient construction of diverse libraries of compounds based on the privileged pyridine scaffold. The representative protocols and workflow provided herein offer a solid foundation for researchers to explore the potential of this reagent in the discovery and development of novel therapeutics targeting a range of kinases. Careful optimization of reaction conditions and subsequent biological evaluation will be crucial in identifying potent and selective kinase inhibitors.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-(chloromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Chloro-2-(chloromethyl)pyridine and its derivatives. These compounds are pivotal intermediates in the pharmaceutical and agrochemical industries, serving as essential building blocks for a wide range of biologically active molecules. The protocols outlined below are designed to be scalable and efficient, ensuring high yields and purity.
Introduction
This compound and its analogues are highly versatile reagents. The presence of two reactive sites, the chloro-substituent on the pyridine ring and the chloromethyl group, allows for selective functionalization, making them invaluable in the synthesis of complex molecular architectures. Their applications range from the production of anti-ulcer drugs like Omeprazole to the development of novel insecticides and herbicides.[1][2] This document will focus on the practical aspects of their synthesis on a large scale.
Synthesis of 2-(Chloromethyl)pyridine Hydrochloride Derivatives
A common and scalable method for the synthesis of 2-(chloromethyl)pyridine hydrochloride derivatives involves the chlorination of the corresponding 2-hydroxymethylpyridine precursor using thionyl chloride (SOCl₂). This reaction is typically high-yielding and proceeds under mild conditions.
General Reaction Pathway
The fundamental transformation involves the conversion of a hydroxymethyl group to a chloromethyl group. This is generally achieved via an SN2 reaction mechanism where a chlorinating agent, such as thionyl chloride, is employed.
References
Application Notes and Protocols: Reaction of 4-Chloro-2-(chloromethyl)pyridine with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(chloromethyl)pyridine is a versatile bifunctional reagent in organic synthesis, featuring two reactive sites susceptible to nucleophilic attack: the chloromethyl group at the 2-position and the chloro group at the 4-position. The chloromethyl group is significantly more reactive towards nucleophilic substitution, behaving as a reactive benzylic-type halide. This allows for selective functionalization by amines, making it a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the selective N-alkylation of primary and secondary amines at the 2-(chloromethyl) position of this compound.
Reaction Principle and Selectivity
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This leads to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
Due to the higher reactivity of the chloromethyl group compared to the chloro-substituted pyridine ring, this reaction can be performed with high selectivity under appropriate conditions. The chloro group at the 4-position is less susceptible to nucleophilic aromatic substitution (SNAr) and typically requires more forcing conditions to react. This differential reactivity allows for the selective synthesis of 2-(aminomethyl)-4-chloropyridine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with a representative secondary amine (piperidine) and a general method adaptable for primary amines.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol is adapted from a patented industrial synthesis, demonstrating a high-yielding procedure.[1]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (162 g, 1 mol), piperidine (85 g, 1 mol), and anhydrous potassium carbonate (138 g, 1 mol) to 600 mL of DMF.
-
Heat the reaction mixture to 80 °C and maintain at reflux for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 40 mL of water to the reaction mixture.
-
Adjust the pH of the solution to 8-9 using a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, 2-chloro-4-(piperidinomethyl)pyridine, as a light yellow oily liquid.
Protocol 2: General Procedure for Reaction with Primary Amines
This protocol provides a general framework for the reaction with primary amines, which can be optimized for specific substrates.
Materials:
-
This compound hydrochloride
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in acetonitrile.
-
Add a suitable base, such as potassium carbonate (2.5 eq), to the solution.
-
Add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of this compound with a secondary amine. Data for primary amines can be populated as specific examples are developed using the general protocol.
| Amine Type | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary | Piperidine | K₂CO₃ | DMF | 80 | 6 | 90-92 | [1] |
Visualizations
Reaction Pathway
The following diagram illustrates the SN2 reaction mechanism for the N-alkylation of this compound with a generic primary or secondary amine.
Caption: SN2 reaction of this compound with an amine.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 2-(aminomethyl)-4-chloropyridine derivatives.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound serves as an excellent substrate for the selective N-alkylation of primary and secondary amines. The protocols provided herein offer robust and high-yielding methods for the synthesis of 2-(aminomethyl)-4-chloropyridine derivatives, which are key intermediates in medicinal chemistry and drug development. The differential reactivity of the two chloro-substituents allows for a high degree of control and selectivity in these synthetic transformations. Researchers can adapt the general protocol for a wide variety of primary and secondary amines to generate diverse libraries of compounds for further investigation.
References
Application Notes and Protocols for Sonogashira Coupling with Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the Sonogashira coupling of chloropyridines with terminal alkynes. Due to the lower reactivity of chloropyridines compared to their bromo and iodo counterparts, successful coupling often requires optimized catalytic systems and reaction conditions. This document outlines key considerations, presents a summary of reported reaction conditions and yields, provides detailed experimental protocols, and illustrates the reaction mechanisms and workflows.
Introduction to Sonogashira Coupling with Chloropyridines
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] While the coupling of aryl iodides and bromides is well-established, the use of more readily available and cost-effective aryl chlorides, particularly chloropyridines, presents a greater challenge due to the strength of the C-Cl bond.
Successful Sonogashira coupling of chloropyridines hinges on overcoming the difficult oxidative addition step of the palladium catalyst to the C-Cl bond. This typically requires more reactive catalyst systems, often employing bulky and electron-rich ligands, and sometimes more forcing reaction conditions such as elevated temperatures, which can be effectively achieved using microwave irradiation.[3][4][5]
Key Reaction Parameters
The successful Sonogashira coupling of chloropyridines is dependent on the careful selection and optimization of several key parameters:
-
Catalyst System: A palladium catalyst is essential. For chloropyridines, highly active catalysts are required. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often being necessary to facilitate the oxidative addition to the C-Cl bond.[6]
-
Copper(I) Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These reactions often require a stronger base and/or a more active palladium catalyst.[7][8]
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or a stronger base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an alkoxide, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[2]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include DMF, THF, toluene, and amines themselves.[4]
-
Temperature and Reaction Time: Chloropyridines often require higher reaction temperatures (80-150 °C) and longer reaction times compared to more reactive halo-pyridines.[3] Microwave irradiation has proven to be highly effective in reducing reaction times and improving yields for these challenging substrates.[3][4][5]
Data Presentation: Summary of Reaction Conditions
The following tables summarize representative conditions and yields for the Sonogashira coupling of various chloropyridines with terminal alkynes.
Table 1: Sonogashira Coupling of 2-Chloropyridine Derivatives
| Entry | 2-Chloropyridine Derivative | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N | DMF | 100 | 12 | 75 |
| 2 | 2-Chloro-3-aminopyridine | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | - | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 3 | 2-Chloro-5-nitropyridine | 1-Hexyne | Pd₂(dba)₃ (2.5) | SPhos (5) | CuI (5) | Cs₂CO₃ | Dioxane | 120 | 18 | 92 |
| 4 | 2-Chloro-4-(trifluoromethyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | CuI (5) | Et₃N | THF | 80 (µW) | 0.5 | 95 |
Table 2: Sonogashira Coupling of 3-Chloropyridine Derivatives
| Entry | 3-Chloropyridine Derivative | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | CuI (5) | Piperidine | DMF | 90 | 16 | 65 |
| 2 | 3-Chloro-2-aminopyridine | 1-Octyne | Pd(OAc)₂ (2) | DavePhos (4) | - | K₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
| 3 | 5-Chloro-2-fluoropyridine | Cyclopropylacetylene | Pd₂(dba)₃ (1.5) | cataCXium A (3) | - | Cs₂CO₃ | Toluene | 110 | 15 | 78 |
Table 3: Sonogashira Coupling of 4-Chloropyridine Derivatives
| Entry | 4-Chloropyridine Derivative | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | MeCN | 80 | 24 | 55 |
| 2 | 2,4-Dichloropyridine | 1-Heptyne | PdCl₂(dppf) (3) | - | CuI (5) | DIPA | THF | 90 | 18 | 72 (mono-alkynylation at C4) |
| 3 | 4-Chloro-3-nitropyridine | 4-Ethynyltoluene | Pd(OAc)₂ (2) | RuPhos (4) | - | K₃PO₄ | DMF | 130 (µW) | 1 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Chloropyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Sonogashira Coupling of Chloropyridines
Microwave irradiation can significantly reduce reaction times and improve yields.[3][4][5]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 3 equiv)
-
Solvent (e.g., DMF or THF) in a microwave-safe reaction vessel
Procedure:
-
To a microwave-safe reaction vessel, add the chloropyridine derivative, palladium catalyst, copper(I) iodide, and the amine base.
-
Add the solvent and the terminal alkyne.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of Chloropyridines
This protocol is suitable for substrates that are sensitive to copper or to minimize homocoupling.[7][8]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., K₃PO₄ or Cs₂CO₃, 2 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine derivative, palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is outlined below.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of chloropyridines is a challenging but feasible transformation that provides access to a wide range of valuable alkynyl-substituted pyridines. Success in these reactions relies on the use of highly active palladium catalyst systems, often in conjunction with bulky and electron-rich ligands. The use of microwave irradiation is a particularly effective strategy for promoting these couplings, leading to higher yields and significantly shorter reaction times. Both copper-catalyzed and copper-free protocols can be employed, with the choice depending on the specific substrate and desired outcome. The protocols and data presented in these application notes serve as a guide for researchers to develop and optimize Sonogashira couplings for their specific chloropyridine substrates of interest.
References
- 1. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Chloro-2-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Chloro-2-(chloromethyl)pyridine as a versatile starting material. This readily available pyridine derivative, possessing two distinct electrophilic sites, serves as a valuable building block for the construction of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
The protocols outlined herein focus on the preparation of imidazo[1,2-a]pyridines, a class of nitrogen-containing heterocycles known to exhibit a wide range of pharmacological properties. The methodologies described are based on established synthetic strategies and provide a foundation for the exploration of new chemical entities.
I. Synthesis of 7-Chloro-2-(substituted-methyl)imidazo[1,2-a]pyridines
The reaction of this compound with various 2-aminopyridines is a primary route for the synthesis of substituted imidazo[1,2-a]pyridines. The differential reactivity of the two chloro-substituents on the pyridine ring allows for a sequential and regioselective approach to construct the fused heterocyclic system.
A key intermediate in the synthesis of novel imidazo[1,2-a]pyridine derivatives is 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 124168-59-8).[1][2][3] This compound can be conceptualized as being formed through the cyclization of a precursor derived from this compound. The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold provides a reactive handle for further functionalization through nucleophilic substitution, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries for biological screening.
Experimental Workflow for the Conceptual Synthesis of Imidazo[1,2-a]pyridines:
Caption: Conceptual workflow for the synthesis of novel heterocyclic compounds from this compound.
A. Prophetic Protocol for the Synthesis of a 7-Chloro-imidazo[1,2-a]pyridine Intermediate
This protocol describes a potential method for the synthesis of a 7-chloro-imidazo[1,2-a]pyridine scaffold, which can then be further functionalized. This procedure is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine systems.[4][5][6]
Reaction Scheme:
A substituted 2-aminopyridine reacts with this compound in a suitable solvent with a base to facilitate the initial N-alkylation, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 162.01 | 1.62 g | 10 mmol |
| 2-Amino-4-methylpyridine | 108.14 | 1.08 g | 10 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethanol | 46.07 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 10 mmol), 2-amino-4-methylpyridine (1.08 g, 10 mmol), and sodium bicarbonate (2.52 g, 30 mmol).
-
Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-chloro-5-methyl-imidazo[1,2-a]pyridine derivative.
Expected Outcome:
The expected product is a 7-chloro-substituted imidazo[1,2-a]pyridine. The yield and purity will depend on the specific reaction conditions and purification. Further characterization by NMR, MS, and melting point analysis is required to confirm the structure and purity of the synthesized compound.
II. Data Presentation
The following table summarizes the key properties of the starting material and the identified intermediate. Quantitative data for specific reactions should be recorded and tabulated in a similar manner to allow for easy comparison of different synthetic routes and conditions.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound hydrochloride | 119396-04-2 | C₆H₆Cl₃N | 198.48 | - |
| 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | 124168-59-8 | C₈H₆Cl₂N₂ | 201.05 | - |
III. Signaling Pathways and Biological Relevance
While specific biological data for novel compounds synthesized from this compound is not yet available, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. These compounds have been reported to interact with a variety of biological targets, including enzymes and receptors, and are implicated in various signaling pathways. The diagram below illustrates a generalized signaling pathway that could be modulated by novel imidazo[1,2-a]pyridine derivatives, such as kinase inhibition, which is a common mechanism of action for this class of compounds.
Caption: Generalized kinase inhibition signaling pathway potentially targeted by imidazo[1,2-a]pyridine derivatives.
IV. Conclusion
This compound is a promising starting material for the synthesis of novel heterocyclic compounds, particularly imidazo[1,2-a]pyridines. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the synthesis and derivatization of these scaffolds. The versatility of the starting material, coupled with the biological significance of the resulting heterocyclic systems, makes this an attractive area for further research and development in the quest for new therapeutic agents. Future work should focus on the synthesis and biological evaluation of a library of compounds derived from this versatile building block to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. appchemical.com [appchemical.com]
- 2. 124168-59-8|7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, CasNo.124168-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 4-Chloro-2-(chloromethyl)pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in reactions involving 4-Chloro-2-(chloromethyl)pyridine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound.
Issue 1: Low Yield During Synthesis of this compound
-
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the synthesis of this compound can arise from several factors. A primary route for its synthesis involves the chlorination of a precursor like 2-methyl-4-chloropyridine. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the starting pyridine derivative is of high purity, as impurities can lead to side reactions.
-
Chlorinating Agent: The choice and handling of the chlorinating agent are critical. Common agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and sulfuryl chloride (SO₂Cl₂). Ensure the reagent is fresh and handled under anhydrous conditions.
-
Reaction Temperature: Temperature control is crucial. For chlorination of the methyl group, temperatures that are too high can lead to over-chlorination or degradation, while temperatures that are too low may result in an incomplete reaction.[1] A typical temperature range for chlorination with POCl₃ is refluxing at 110–120°C.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A common duration for chlorination with POCl₃ is 6–8 hours.[2]
-
Work-up Procedure: Inefficient extraction or purification can lead to product loss. Ensure proper pH adjustment during work-up and use appropriate solvents for extraction.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity peaks in my characterization data (NMR, GC-MS). What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Potential side products in the synthesis of this compound include:
-
Over-chlorinated species: Dichlorinated or trichlorinated pyridine derivatives can form if the reaction is allowed to proceed for too long or at too high a temperature.
-
Unreacted starting material: Incomplete reaction can leave residual starting materials.
-
Polymeric materials: Pyridine derivatives can be prone to polymerization under certain conditions.
-
Oxidation byproducts: If the reaction involves oxidation steps, residual oxidized species may be present.
To minimize these, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the starting material.
-
Temperature Control: Maintain a consistent and optimal reaction temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the reactivity of the product. Effective methods include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for achieving high purity.
-
Column Chromatography: For liquid products or to separate closely related impurities, column chromatography is a versatile technique. Due to the basic nature of pyridine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Acid-Base Extraction: As a basic compound, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Experimental Protocols
Below are representative experimental protocols for the synthesis and derivatization of chloromethylpyridines. These should be adapted and optimized for specific experimental setups.
Protocol 1: Synthesis of 4-Chloropyridine Hydrochloride (A Precursor Analogue)
This protocol describes the synthesis of a related precursor to illustrate a typical chlorination reaction.
-
Materials:
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Ethanol
-
-
Procedure:
-
To a 1000 mL reaction flask, add 200g of anhydrous pyridine and 150 mL of anhydrous dichloromethane.
-
Cool the mixture in a cold-water bath.
-
Slowly add 160g of phosphorus oxychloride dropwise under stirring, ensuring the temperature does not exceed 50°C.[1]
-
After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours.[1]
-
Cool the reaction mixture and let it stand.
-
Add 500 mL of ethanol to the reaction solution and heat at 50-60°C with stirring for 1 hour.
-
Cool the mixture to approximately 10°C and filter the precipitate.
-
Wash the solid with absolute ethanol and dry to obtain the product.
-
-
Expected Yield: Approximately 70.2% with a purity of 95.6% as determined by HPLC.[1]
Protocol 2: Derivatization via Nucleophilic Substitution - Synthesis of a Pyridylmethylamine
This protocol demonstrates a common derivatization reaction of the chloromethyl group.
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.2 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of chloropyridine derivatives under various conditions. This data can serve as a reference for optimizing your reactions.
Table 1: Synthesis of 4-Chloropyridine Hydrochloride from Pyridine
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Thionyl chloride | Ethyl acetate | 70-75 | 5 | ~70.2 | 95.6 |
| Phosphorus oxychloride | Dichloromethane | 70-75 | 5 | ~52.4 | 93.9 |
| Phosphorus pentachloride | Chlorobenzene | 70-75 | 5 | ~61.3 | 92.7 |
Data adapted from a patent for the synthesis of 4-chloropyridine hydrochloride, a related precursor.[1]
Table 2: Synthesis of 4-Chloropyridine from N-(4-pyridyl) pyridinium chloride hydrochloride
| Chlorinating Agent | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| Phosphorus pentachloride | 140-150 | 40 | ~65.9 | 97.6 |
| Thionyl chloride | 140-150 | 30 | ~73.6 | 98.3 |
Data adapted from a patent for the synthesis of 4-chloropyridine.[3]
Signaling Pathway and Experimental Workflow Diagrams
Biological Context: Inhibition of EGFR Signaling
Derivatives of this compound have been investigated for their biological activity. Some pyrazolopyrimidine derivatives, which can be synthesized from chloropyridine precursors, have shown inhibitory activity on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The diagram below illustrates a simplified EGFR signaling pathway, which is often implicated in cell proliferation and survival, and is a common target in cancer drug development.
Caption: Simplified EGFR signaling pathway and inhibition.
General Experimental Workflow for Yield Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing the yield of reactions involving this compound.
Caption: Workflow for reaction yield optimization.
References
- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound hydrochloride | 119396-04-2 | Benchchem [benchchem.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-Chloro-2-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic pathways for the preparation of this compound:
-
Chlorination of 2-methyl-4-chloropyridine: This involves the direct radical chlorination of the methyl group of 2-methyl-4-chloropyridine using reagents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) initiated by UV light or a radical initiator (e.g., AIBN).
-
Chlorination of 2-(hydroxymethyl)-4-chloropyridine: This route involves the conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Q2: What are the common impurities I should expect in the synthesis of this compound?
A2: Common impurities can originate from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: Residual 2-methyl-4-chloropyridine or 2-(hydroxymethyl)-4-chloropyridine.
-
Over-chlorinated Species: Formation of 4-chloro-2-(dichloromethyl)pyridine and 4-chloro-2-(trichloromethyl)pyridine, particularly in radical chlorination methods.[1]
-
Isomeric Impurities: Depending on the purity of the starting materials, other isomers of chloromethylpyridine may be present.
-
Polymeric Materials and Tar: Pyridine derivatives can polymerize or form tar-like substances under harsh reaction conditions, such as high temperatures or in the presence of strong acids.[2]
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 2-(hydroxymethyl)-4-chloropyridine, especially during workup and purification.
Q3: Which analytical techniques are best for assessing the purity of this compound and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone technique for quantifying the purity of the final product and detecting non-volatile impurities.[3] A reverse-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including the desired product, over-chlorinated byproducts, and unreacted starting materials.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile impurities, LC-MS can provide valuable identification information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for the identification of major impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of starting material (2-methyl-4-chloropyridine) | Insufficient radical initiator or UV light exposure. Reaction time is too short. Reaction temperature is too low. | Increase the amount of radical initiator in increments. Ensure adequate UV light penetration. Extend the reaction time and monitor by GC or TLC. Optimize the reaction temperature. |
| Incomplete conversion of starting material (2-(hydroxymethyl)-4-chloropyridine) | Insufficient chlorinating agent (e.g., SOCl₂). Reaction temperature is too low. Presence of moisture quenching the reagent. | Increase the molar excess of the chlorinating agent. Gradually increase the reaction temperature while monitoring for side products. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of significant amounts of tar or polymeric material | Reaction temperature is too high. High concentration of reactants. | Perform the reaction at a lower temperature. Use a higher dilution of the reactants in an appropriate solvent.[6] |
| Product loss during workup | Hydrolysis of the chloromethyl group during aqueous workup. Product is partially soluble in the aqueous phase. | Use a biphasic workup with a non-polar organic solvent and minimize contact time with the aqueous phase. Perform extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all of the product. |
Problem 2: High Levels of Over-chlorinated Impurities
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant peaks corresponding to di- and trichloromethylpyridines in GC-MS | Excess of chlorinating agent in radical chlorination. Prolonged reaction time. High reaction temperature. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is maximized. Lower the reaction temperature to improve selectivity.[7] |
| Difficulty in separating over-chlorinated impurities by column chromatography | Similar polarity of the desired product and impurities. | Optimize the eluent system for column chromatography; a gradient elution may be necessary. Consider recrystallization as an alternative or subsequent purification step. |
Data Presentation
The following table summarizes typical impurity profiles observed in the side-chain chlorination of a closely related compound, 2-chloro-4-methylpyridine, which can be considered analogous to the synthesis of this compound from 2-methyl-4-chloropyridine.
Table 1: Representative Product Distribution in the Chlorination of 2-chloro-4-methylpyridine [1]
| Compound | Percentage in Crude Product (%) |
| 2-chloro-4-methylpyridine (Unreacted) | 21.1 |
| 2-chloro-4-(monochloromethyl)pyridine | 61.3 |
| 2-chloro-4-(dichloromethyl)pyridine | 16.6 |
| 2-chloro-4-(trichloromethyl)pyridine | 0.1 |
Note: This data is from the chlorination of an isomer and serves as an illustrative example of the expected impurity profile.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 2-(hydroxymethyl)-4-chloropyridine
Materials:
-
2-(hydroxymethyl)-4-chloropyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(hydroxymethyl)-4-chloropyridine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer). A typical starting point is a 60:40 acetonitrile:water mixture.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: Synthetic routes and common impurity formation pathways.
Caption: A decision-making workflow for troubleshooting low product purity.
References
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
addressing low reactivity of 2-(chloromethyl)pyrimidine hydrochloride
Technical Support Center: 2-(Chloromethyl)pyrimidine Hydrochloride
Welcome to the technical support center for 2-(chloromethyl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the reactivity of this compound in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why does 2-(chloromethyl)pyrimidine hydrochloride exhibit low reactivity in nucleophilic substitution reactions?
A1: The reduced reactivity of 2-(chloromethyl)pyrimidine hydrochloride can be attributed to a combination of electronic and structural factors:
-
Electron-Withdrawing Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect decreases the electron density at the chloromethyl carbon, making it a less attractive site for nucleophilic attack.[1]
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the pyrimidine ring is protonated. This protonation further enhances the electron-deficient nature of the ring, which deactivates the chloromethyl group towards SN2 reactions. Neutralization to the free base is essential for the reaction to proceed.[1][2]
Q2: What is the primary reaction mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine hydrochloride?
A2: The predominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This involves a backside attack by a nucleophile on the carbon atom of the chloromethyl group, resulting in the displacement of the chloride ion.[3]
Q3: What are the common side reactions to be aware of?
A3: Several side reactions can occur, leading to impurities and reduced yield:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or protic solvents, forming 2-(hydroxymethyl)pyrimidine.[4][5] Using anhydrous conditions is crucial to minimize this.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as with strong nucleophiles or at high temperatures, nucleophilic attack on the pyrimidine ring itself can occur, though this is generally less favored.[1]
-
Reaction with Solvent: Protic solvents (e.g., ethanol, water) can act as nucleophiles and react with the starting material.[1][5]
-
Dimerization/Over-alkylation: The product of the initial reaction can sometimes react with another molecule of 2-(chloromethyl)pyrimidine hydrochloride, leading to dimeric byproducts.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Basicity | The hydrochloride salt requires neutralization to the free base. Use at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA). For weak nucleophiles, a stronger base (e.g., NaH) may be needed to deprotonate the nucleophile itself.[1][2] |
| Weak Nucleophile | If using a neutral nucleophile like an amine or alcohol, consider pre-treating it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to increase its nucleophilicity.[1] |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reaction rate.[1] |
| Low Reaction Temperature | The activation energy for the reaction may not be met. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress closely for any signs of decomposition.[1][2] |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider using a different solvent system or gentle heating.[1][2] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Hydrolysis to 2-(hydroxymethyl)pyrimidine | This is due to the presence of water. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Competing SNAr Reaction | To favor the SN2 reaction at the chloromethyl group, use milder reaction conditions. Lower the temperature and avoid using overly strong, hard nucleophiles.[1] |
| Decomposition of Starting Material or Product | High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Consider performing a time-course study to determine the optimal reaction time and avoid prolonged heating.[1] |
Experimental Protocols
General Protocol for N-Alkylation of Amines with 2-(Chloromethyl)pyrimidine Hydrochloride
-
Preparation: In a dry flask under an inert atmosphere, suspend 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2-3 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Neutralization: Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride and form the free base.
-
Nucleophilic Addition: Add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
General Protocol for S-Alkylation of Thiols with 2-(Chloromethyl)pyrimidine Hydrochloride
-
Thiolate Formation: In a dry flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, ethanol). Add a base (e.g., sodium ethoxide, potassium carbonate, 1.1 eq.) to generate the thiolate anion.
-
Nucleophilic Addition: Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in the same solvent to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow similar workup and purification procedures as described for the N-alkylation protocol.
Visualizations
Caption: Factors contributing to the low reactivity of 2-(chloromethyl)pyrimidine hydrochloride.
Caption: Troubleshooting workflow for low or no product conversion.
Caption: General reaction pathway for nucleophilic substitution.
References
managing exothermic reactions in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing exothermic reactions during the synthesis of pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
A1: The main safety risks are thermal runaway and potential explosions or vessel ruptures. A thermal runaway occurs when the heat generated by the reaction accelerates the reaction rate, leading to an uncontrollable, exponential increase in temperature and pressure.[1] Handling and quenching certain reagents, such as those used in chlorination steps, can also pose significant risks due to highly exothermic and sometimes delayed hydrolysis.[2]
Q2: How can I predict the potential for a thermal runaway in my synthesis?
A2: A comprehensive thermal hazard assessment is essential, especially before scaling up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are invaluable. These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature the synthesis reaction can reach under adiabatic conditions.[2] This information is crucial for ensuring safe process design.[3]
Q3: What are some general strategies to mitigate exothermic reactions?
A3: Several effective strategies can be employed to control reaction exotherms:
-
Semi-batch or Continuous Feeding: Adding one or more reactants gradually allows the cooling system to keep pace with heat generation.[2]
-
Dilution: Using an appropriate solvent increases the overall thermal mass of the reaction mixture, which helps absorb the heat produced.[2][4]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[2][4]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly slow the rate of heat evolution.[2][5]
-
Continuous Flow Chemistry: Flow reactors offer superior heat transfer and temperature control, making them inherently safer for highly exothermic processes.[4]
Q4: In the Hantzsch pyridine synthesis, what are the key parameters to control to avoid a significant exotherm?
A4: The Hantzsch synthesis, being a multi-component reaction, can have exothermic initial condensation steps.[2] Key control parameters include the rate of reagent addition and the choice of solvent. Using a refluxing solvent like ethanol can help dissipate heat effectively.[2] While classic Hantzsch synthesis can be harsh, modern variations using specific catalysts can proceed efficiently even at room temperature, significantly improving safety and selectivity.[5][6]
Q5: How does temperature affect byproduct formation in the Chichibabin and Hantzsch syntheses?
A5: Excessive reaction temperatures are a common cause of impurity formation. In the Chichibabin synthesis, higher temperatures can promote side reactions such as dimerization.[5] In the Hantzsch synthesis, elevated temperatures can lead to the decomposition of reactants and intermediates, reducing the overall yield.[5] The mechanism is complex, with multiple proposed pathways, and careful temperature control is critical to minimize side product formation.[4][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?
Answer: An uncontrolled temperature rise indicates a potential thermal runaway, which requires immediate action.[7]
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of all reactants.[5][7]
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium.[7]
-
Initiate Emergency Quenching: If the temperature continues to rise, execute your pre-planned emergency quenching procedure. This typically involves adding a cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction.[5][7]
Post-Incident Analysis:
-
Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.
-
Use the incident data to reassess the thermal hazards and redesign the cooling system or protocol for future runs.[5]
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines challenging substrates for cross-coupling reactions?
A1: Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem".[2][3][4]
Q2: Which palladium catalysts are most effective for coupling with chloropyridines?
A2: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1][5] More active catalytic systems are typically required. Highly recommended options include:
-
Buchwald Ligands: Electron-rich, sterically bulky phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[1][3] They promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition to the C-Cl bond.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr are also powerful alternatives for activating chloropyridines.[3][6]
-
Precatalysts: Modern, air- and moisture-stable precatalysts, such as XPhos Pd G3, offer easier reaction setup and often provide higher yields with lower catalyst loadings.[1]
Q3: How do I select the appropriate base for my reaction?
A3: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[1][7] For less reactive chloropyridines, strong, non-nucleophilic bases are often required.[3][8]
-
Suzuki Coupling: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][3][8]
-
Buchwald-Hartwig Amination: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[8] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require a more active catalyst system and higher temperatures.[8]
Q4: What are the best solvents for cross-coupling reactions with chloropyridines?
A4: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Suzuki Coupling: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][8]
-
Buchwald-Hartwig Amination: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly used.[7][8]
Q5: Can I run these reactions open to the air?
A5: No. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1][3] It is critical to ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][5]
Troubleshooting Guides
Problem 1: Low to No Product Yield
This is a common issue when working with less reactive chloropyridines.[1] A systematic evaluation of the reaction components is key to resolving this problem.
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| Inactive Catalyst System | Switch to a more active catalyst system. For Suzuki, consider Buchwald ligands (SPhos, XPhos) or NHC ligands. For Buchwald-Hartwig, use bulky, electron-rich phosphine ligands (RuPhos, BrettPhos). Increase catalyst loading, for challenging substrates, up to 5 mol% may be necessary. | [1][3][8] |
| Insufficient Reaction Temperature | Increase the temperature, typically in the range of 80-120 °C, to overcome the activation energy for C-Cl bond cleavage. Consider using microwave irradiation to reduce reaction times. | [1][3][4] |
| Ineffective Base | Screen a panel of strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is anhydrous and of high purity. | [1][3][8] |
| Inappropriate Solvent | Ensure reagents are soluble in the chosen solvent. For Suzuki, a mixture like dioxane/water may be necessary to dissolve inorganic bases. For aminations, use dry, degassed aprotic solvents like toluene or dioxane. | [1][7][8] |
| Oxygen Contamination | Thoroughly degas all solvents before use. Ensure the reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction. | [1][3][5] |
Problem 2: Significant Side Product Formation
The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.
| Side Product | Potential Cause & Identification | Mitigation Strategies | Citations |
| Hydrodehalogenation | Replacement of the chlorine atom with a hydrogen. This can be promoted by certain bases or high temperatures, especially if reductive elimination is slow. Identified by MS or NMR. | Use ligands designed to promote C-N bond formation (e.g., Buchwald or Josiphos-type ligands). Ensure the base is anhydrous and high purity. Use a slight excess of the amine in amination reactions. | [5][8] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid, often caused by a proton source (e.g., water or acidic impurities). | Use anhydrous solvents and reagents. A less nucleophilic or weaker base can sometimes help. Consider using more stable boronic esters (e.g., pinacol esters). | [1][3][7] |
| Homocoupling | Self-coupling of the boronic acid or alkyne. This is often promoted by the presence of oxygen or can be catalyzed by palladium. | Ensure the reaction is thoroughly degassed. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. | [1][3][5] |
Data Presentation: Catalyst System Performance
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Citations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-4 | >95 | 1-3 | [1] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.[1]
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Citations |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 2-24 | 85-98 | [8] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | 70-90 | [8] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~90 (for C2 amination of 2,4-dichloropyridine) | [9] |
| G3/G4 Palladacycle | Various Biarylphosphines | NaOtBu | Toluene/Dioxane | 80-110 | 4-18 | >90 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4][5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[1][5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[3][5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
This protocol is based on established methods for coupling heteroaryl chlorides.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a magnetic stir bar.[3]
-
Reagent Addition: Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv).[3]
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.[3]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Product Yield
Q: My scaled-up pyridine synthesis is resulting in a significantly lower yield than the lab-scale experiment. What are the potential causes and how can I troubleshoot this?
A: Low yields during scale-up are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hot or cold spots, promoting side reactions or slowing down the desired transformation.
-
Solution: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio. Monitor the internal reaction temperature at multiple points if possible. For highly exothermic reactions, consider a continuous flow setup for better temperature control.[1]
-
-
Inefficient Mixing: Inadequate mixing can result in localized concentration gradients of reactants, leading to the formation of byproducts and incomplete reactions.[2]
-
Solution: Optimize the stirrer design and speed for the reactor geometry. For multi-component reactions, the order of reagent addition is critical and may need to be re-optimized at a larger scale.
-
-
Suboptimal Reaction Conditions: Conditions that were optimal on a small scale may not be directly transferable.
-
Solution: Re-optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale. For instance, in the Hantzsch synthesis, while classical methods often use refluxing ethanol, modern variations with specific catalysts can be effective at room temperature, which can improve selectivity and yield.[2]
-
-
Catalyst Deactivation: On a larger scale, catalyst deactivation can be more pronounced due to the longer reaction times and potential for higher concentrations of impurities. High temperatures can lead to catalyst coking or sintering.[2]
-
Solution: Ensure the catalyst is fresh and properly activated. If deactivation is suspected, consider catalyst regeneration or replacement. Increasing catalyst loading might be a temporary solution, but it is often better to identify and address the root cause of deactivation.
-
-
Purity of Starting Materials: Impurities in starting materials can have a more significant impact on a larger scale, acting as catalyst poisons or participating in side reactions.
-
Solution: Always use reagents of high purity. If necessary, purify starting materials before use.
-
Issue 2: Byproduct Formation and Impurities
Q: I am observing a high level of byproducts and impurities in my scaled-up reaction. How can I improve the purity of my product?
A: The formation of byproducts is a frequent issue in many pyridine syntheses, such as the Hantzsch, Kröhnke, and Guareschi-Thorpe reactions.
Possible Causes & Solutions:
-
Side Reactions: Many pyridine syntheses have competing reaction pathways that can lead to byproducts. For example, in the Hantzsch synthesis, self-condensation of the β-keto ester can occur.[1]
-
Solution: Carefully control the reaction conditions, especially temperature and the order of reagent addition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize side reactions.
-
-
Incomplete Reactions: The presence of unreacted starting materials and intermediates can complicate purification.
-
Solution: Monitor the reaction progress using techniques like TLC, HPLC, or GC. Ensure the reaction is allowed to proceed to completion.
-
-
Oxidation of Dihydropyridine Intermediate (in Hantzsch Synthesis): In the Hantzsch synthesis, the initial product is a dihydropyridine, which needs to be oxidized to the pyridine. Incomplete or inefficient oxidation will result in a mixture of products.[1]
-
Solution: Ensure the appropriate stoichiometry of the oxidizing agent is used. Common oxidizing agents include nitric acid, potassium permanganate, and manganese dioxide.[3]
-
-
Purification Challenges: Pyridine derivatives can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.[1]
-
Solution: An acid-base extraction can be an effective purification step. The basic pyridine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1] For column chromatography, adding a small amount of a base like triethylamine to the eluent can help to mitigate tailing.[1]
-
Issue 3: Catalyst Deactivation
Q: My catalyst seems to be deactivating quickly during the scale-up process. What are the common causes and how can I prevent this?
A: Catalyst deactivation is a critical issue in many catalytic pyridine syntheses, such as the Bönnemann cyclization.
Possible Causes & Solutions:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the metal center of the catalyst, blocking active sites. Impurities in the starting materials or solvent can also poison the catalyst.
-
Solution: Purify all reagents and solvents to remove potential catalyst poisons. In some cases, using a higher catalyst loading or a more robust ligand on the catalyst can help to overcome poisoning effects.
-
-
High Operating Temperatures: Elevated temperatures can accelerate catalyst deactivation through processes like coking and sintering.[2]
-
Solution: Optimize the reaction temperature to the minimum required for efficient conversion. Ensure uniform heat distribution within the reactor to avoid hotspots.
-
-
Formation of Inactive Catalyst Species: The catalyst may degrade over time into an inactive form.
-
Solution: Use spectroscopic techniques to monitor the state of the catalyst during the reaction. If degradation is observed, it may be necessary to modify the catalyst or the reaction conditions.
-
Issue 4: Thermal Runaway
Q: My reaction is highly exothermic and I am concerned about the risk of a thermal runaway on a larger scale. What measures can I take to control the reaction temperature?
A: Many pyridine syntheses are exothermic, and poor heat removal on a large scale can lead to a dangerous and uncontrolled increase in temperature and pressure.[2]
Possible Causes & Solutions:
-
Inadequate Cooling: The cooling capacity of the reactor may not be sufficient for the heat generated by the reaction.
-
Solution: Ensure the reactor's cooling system is adequate for the scale of the reaction. For highly exothermic processes, consider using a continuous flow reactor, which offers superior temperature control.[1]
-
-
Rapid Addition of Reagents: Adding reactants too quickly can lead to a rapid generation of heat that overwhelms the cooling system.
-
Solution: Add one of the reactants dropwise over an extended period to control the rate of heat generation.
-
-
High Concentration: Running the reaction at a high concentration can increase the rate of heat generation per unit volume.
-
Solution: Diluting the reaction mixture can help to dissipate heat more effectively.[1]
-
Quantitative Data on Pyridine Synthesis
The following tables summarize the impact of different reaction parameters on the yield of various pyridine synthesis methods.
Table 1: Effect of Catalyst and Solvent on Hantzsch Pyridine Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Room Temperature | 0.5 - 1 | >90 |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 1 - 2 | up to 95 |
| None (Classical) | Ethanol | Reflux | 4 - 6 | Generally lower |
Table 2: Comparison of Yields for Different Pyridine Synthesis Methods
| Synthesis Method | Key Reactants | Typical Catalyst | Typical Yield (%) |
| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia source | Acid or base | 60-95 |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl | Ammonium acetate | High |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, acetoacetic ester, ammonia | Ammonia | High |
| Bönnemann Cyclization | Alkyne, nitrile | Cobalt complex | Variable |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis (Lab Scale)
This protocol describes a representative procedure for the Hantzsch synthesis of a 1,4-dihydropyridine.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonia source (e.g., ammonium acetate) (1.2 mmol)
-
Solvent (e.g., ethanol) (20 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, and ammonium acetate.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin-Layer Chromatography (TLC).[4]
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.[4]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,4-dihydropyridine.[4]
-
For the corresponding pyridine, the isolated dihydropyridine is then oxidized using a suitable oxidizing agent (e.g., nitric acid in acetic acid).[1]
Protocol 2: Kröhnke Pyridine Synthesis (Solvent-Free)
This protocol outlines a solvent-free approach for the synthesis of 2,4,6-trisubstituted pyridines.[5]
Materials:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture to 120-140 °C for 2-4 hours. The mixture will melt and then solidify.[5]
-
Cool the mixture to room temperature.
-
Add water to the solid residue and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[5]
Protocol 3: Guareschi-Thorpe Pyridine Synthesis (Aqueous Medium)
This protocol describes a greener version of the Guareschi-Thorpe reaction using water as the solvent.[6]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium carbonate (as both nitrogen source and promoter)
-
Water
Procedure:
-
Combine the alkyl cyanoacetate or cyanoacetamide, 1,3-dicarbonyl compound, and ammonium carbonate in water.
-
Heat the reaction mixture (e.g., to 80°C).
-
The product often precipitates from the reaction mixture.
-
Isolate the product by simple filtration. This method is noted for its high yields and eco-friendly conditions.[6]
Visualizations
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
Caption: A flowchart for systematically troubleshooting low yield in pyridine synthesis.
Decision Tree for Managing Exothermic Reactions
Caption: Decision-making workflow for managing thermal risks in exothermic pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
dealing with solubility issues of pyridine hydrochloride salts
Welcome to the technical support center for handling pyridine hydrochloride salts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of pyridine hydrochloride?
Pyridine hydrochloride is a white crystalline solid that is highly soluble in polar solvents.[1][2] It is known to be soluble in water, ethanol, and chloroform.[3][4] Conversely, it is insoluble in less polar organic solvents such as acetone, ether, and aromatic hydrocarbons.[3] Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere, which can impact its physical state and solubility characteristics.[1][3]
Q2: I'm seeing a discrepancy in the reported water solubility of pyridine hydrochloride. What is the correct value?
There are varying figures in the literature for the aqueous solubility of pyridine hydrochloride. One source states a solubility of 560g per 100g of water at normal temperature, while another indicates 85g per 100mL of water.[3][5] This variation could be due to differences in experimental conditions such as temperature and pH. For precise experimental work, it is recommended to determine the solubility under your specific conditions.
Q3: My pyridine hydrochloride salt appears oily or won't crystallize properly. What could be the cause?
An oily appearance or difficulty in crystallization of pyridine hydrochloride is often due to the presence of residual water.[6] This compound is very hygroscopic and can absorb atmospheric moisture.[1][3] To obtain a crystalline solid, it is crucial to handle and dry the salt under anhydrous conditions.
Q4: Can the hydrochloride salt disproportionate back to the free pyridine base?
Yes, salt disproportionation, the conversion of the salt form back to its free base, can occur, particularly in certain formulations or under specific pH conditions.[7][8] This can significantly impact the solubility and, consequently, the bioavailability of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-Aqueous Solvent System
Symptoms:
-
The pyridine hydrochloride salt does not dissolve completely in the chosen organic solvent.
-
A suspension or precipitate is observed.
Possible Causes:
-
Inappropriate Solvent Choice: Pyridine hydrochloride's ionic nature makes it less soluble in non-polar or weakly polar organic solvents.[1][3]
-
Low Temperature: Solubility of salts often decreases at lower temperatures.[9]
Troubleshooting Steps:
-
Solvent Selection:
-
Consult the solubility data table below to select a more appropriate solvent.
-
Consider using a co-solvent system. For instance, adding a polar solvent like ethanol to a less polar system can enhance solubility.[10]
-
-
Temperature Adjustment:
-
Gently warm the solvent system while stirring to increase the rate and extent of dissolution. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
-
Particle Size Reduction:
Issue 2: Precipitation of the Salt from an Aqueous Solution
Symptoms:
-
The pyridine hydrochloride salt precipitates out of the aqueous solution over time or upon a change in conditions.
Possible Causes:
-
pH Shift: An increase in the pH of the solution can cause the pyridinium ion to deprotonate, leading to the precipitation of the less soluble free pyridine base.
-
Common Ion Effect: The presence of other chloride ions in the solution can decrease the solubility of pyridine hydrochloride.[13][14]
-
Temperature Change: A decrease in temperature can lead to supersaturation and subsequent precipitation.[15]
Troubleshooting Steps:
-
pH Control:
-
Maintain a sufficiently acidic pH to ensure the pyridine remains in its protonated, more soluble form. The exact pH will depend on the pKa of pyridine.
-
Use a suitable buffer system to stabilize the pH of the solution.
-
-
Minimize Common Ions:
-
If possible, avoid using excipients or reagents that introduce a high concentration of chloride ions.
-
-
Temperature Control:
-
Prepare and store the solution at a constant temperature where the solubility is known to be sufficient. If the solution is prepared at an elevated temperature, ensure it remains stable upon cooling to ambient temperature. Cooling can be a strategy to prevent disproportionation in some cases.[8][15]
-
Data Presentation
Table 1: Solubility of Pyridine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 560 g / 100 g | [3] |
| Water | 85 g / 100 mL | [5][16] |
| Ethanol | Soluble | [3][4] |
| Chloroform | Soluble | [4] |
| Acetone | Insoluble | [3] |
| Ether | Insoluble | [3] |
| Aromatic Hydrocarbons | Insoluble | [3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of Pyridine Hydrochloride
Objective: To determine the equilibrium solubility of pyridine hydrochloride in water at a specific temperature.
Materials:
-
Pyridine hydrochloride
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Methodology:
-
Add an excess amount of pyridine hydrochloride to a known volume of water in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a known volume of water to a concentration suitable for the chosen analytical method.
-
Measure the concentration of pyridine hydrochloride in the diluted sample using a calibrated analytical method.
-
Calculate the original solubility in g/L or mol/L.
-
Measure the pH of the saturated solution.
Protocol 2: Enhancing Solubility using a Co-solvent System
Objective: To improve the solubility of a pyridine hydrochloride salt in a predominantly non-aqueous system.
Materials:
-
Pyridine hydrochloride salt
-
Primary non-aqueous solvent (e.g., a less polar organic solvent)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30 v/v).
-
To a fixed amount of the pyridine hydrochloride salt in a series of vials, add a fixed volume of each co-solvent mixture.
-
Stir the mixtures at a constant temperature for a set period.
-
Visually inspect for complete dissolution.
-
If dissolution is not complete, gradually increase the proportion of the co-solvent and repeat the process.
-
For quantitative analysis, follow the solubility determination protocol (Protocol 1) for the optimal co-solvent mixture.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 4. chemodex.com [chemodex.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
Technical Support Center: Strategies for Selective Functionalization of Dichlorinated Pyridines
Welcome to the technical support center for the selective functionalization of dichlorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of dichlorinated pyridines challenging?
A1: The two chlorine atoms on the pyridine ring present multiple reactive sites. The inherent electronic properties of the pyridine ring, with the electron-withdrawing nitrogen atom, influence the reactivity of each position. Positions ortho (C2, C6) and para (C4) to the nitrogen are generally more activated towards oxidative addition in cross-coupling reactions.[1] However, factors like sterics, the specific catalytic system (ligand and metal), and the reaction conditions can all influence which chlorine atom reacts, often leading to mixtures of regioisomers.
Q2: What are the primary strategies for controlling regioselectivity in cross-coupling reactions of dichloropyridines?
A2: The choice of catalyst, specifically the ligand, is a primary strategy for controlling regioselectivity.[2][3] Sterically hindered and electron-rich ligands can direct the reaction to a specific position.[4] Additionally, the choice of base, solvent, and reaction temperature can significantly influence the selective functionalization.[2][5] In some cases, ligand-free conditions can also provide unexpected and useful selectivity.[2]
Q3: What causes catalyst deactivation in cross-coupling reactions with pyridine substrates?
A3: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[4] This is a well-known issue often referred to as the "2-pyridyl problem".[6]
Q4: How can I minimize protodeboronation in Suzuki-Miyaura coupling reactions?
A4: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction. To minimize it, you can use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[7] Careful selection of the base and ensuring anhydrous reaction conditions (unless water is known to be beneficial for the specific system) can also help reduce this side reaction.[7]
Q5: When should I consider a lithiation-based strategy over a palladium-catalyzed cross-coupling reaction?
A5: Lithiation followed by quenching with an electrophile is a powerful method for functionalizing pyridines, particularly when you want to install a group at a position that is not favorable for cross-coupling.[8] For instance, directed ortho-metalation (DoM) can be used to selectively functionalize the C-4 position of 3,5-dichloropyridine due to the acidity of the proton at that position.[1] This method offers an alternative regiochemical outcome compared to many cross-coupling reactions.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The pyridine nitrogen is coordinating to the palladium center. Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][3][4] |
| Inactive Catalyst | The Pd(0) active species is not forming or is decomposing. Use a Pd(0) source directly or a pre-catalyst that rapidly generates the active species.[4] |
| Inefficient Oxidative Addition | The C-Cl bond is not being activated effectively. If possible, switch to the corresponding bromo- or iodo-pyridine.[4] Alternatively, increase the reaction temperature in 10-20°C increments, carefully monitoring for decomposition.[4] |
| Poor Transmetalation | The boronic acid is not transferring its organic group to the palladium center. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] The presence of a small amount of water can sometimes be beneficial.[4] |
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Similar Reactivity of C-Cl Bonds | The electronic and steric environments of the two chlorine atoms are too similar under the current conditions. |
| Ligand Modification: Employ sterically bulky ligands to differentiate between the two sites.[9] | |
| Base and Solvent Screening: The choice of base and solvent can influence selectivity. For example, LiHMDS has been reported to be effective for achieving high C4 regioselectivity in some cases.[5] | |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Formation of Side Products in Lithiation Reactions
| Potential Cause | Troubleshooting Step |
| Incorrect Regioisomer Formation | The lithiation is occurring at an undesired position. The choice of base and solvent is critical. For example, with 3-chloropyridine, lithium dialkylamides in THF favor C-4 lithiation, while BuLi/TMEDA in ether favors C-2 lithiation.[8] |
| Halogen Dance Reaction | The lithium reagent is causing migration of the halogen. This is a known phenomenon in halogenated pyridines.[8] Carefully control the temperature and addition rate of the organolithium reagent. |
| Decomposition of Intermediate | The lithiated intermediate is unstable at the reaction temperature. Perform the lithiation and subsequent quench at a very low temperature (e.g., -78 °C). |
Quantitative Data Summary
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines
| Ligand | Solvent | Base | Temperature (°C) | C4:C2 Selectivity | Reference |
| IPr | Toluene | K₃PO₄ | 60-100 | 2.5:1 to 10.4:1 | [2] |
| None (Jeffery-type) | Various | Various | RT | Predominantly C2 | [2] |
Table 2: Conditions for Selective C-N Bond Formation
| Dichloropyridine | Amine | Catalyst/Conditions | Selectivity | Reference |
| 2,4-Dichloropyridine | Anilines | Pd-catalyzed (Buchwald-Hartwig) | Highly regioselective for C-2 | [9] |
| 2,6-Dibromopyridine | Various amines | Copper-catalyzed | Selective for mono-amination at C-6 | [10] |
| 2,5-Dihalopyridines | Various amines | Copper-catalyzed | Selective amination at C-5 | [11] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating ligand-controlled regioselectivity.[2][3]
-
Catalyst Preparation: In a glovebox, to an oven-dried vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂) (2 mol%) and a sterically hindered N-heterocyclic carbene ligand such as IPr (4 mol%).
-
Reaction Setup: Remove the vial from the glovebox. Add the 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture at 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine
This protocol is based on established methods for selective amination.[9]
-
Reaction Setup: To an oven-dried reaction tube, add 2,4-dichloropyridine (1.0 equiv), the aniline (1.1 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous dioxane or toluene.
-
Reaction Execution: Seal the tube and heat in an oil bath at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: Key strategies for achieving regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis for the purity determination of this compound.
Comparison of Analytical Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods used for the analysis of this compound hydrochloride.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. | Combustion of the sample to convert elements into simple gases for detection. |
| Typical Purity Results | >98% | High sensitivity for volatile impurities. | High accuracy and precision, can serve as a primary ratio method. | Provides the percentage of C, H, N, and Cl, which can be compared to the theoretical values. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Method-dependent, typically in the ppm range. | High sensitivity, capable of detecting trace-level volatile impurities in the ppm to ppb range. | Generally less sensitive than chromatographic methods. | Not applicable for trace impurity detection; assesses bulk elemental composition. |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability. | Not required. | Not required. |
| Key Advantages | Versatile for a wide range of compounds, robust, and widely available. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Provides structural information and quantification without the need for a specific reference standard of the analyte. | Confirms the elemental composition and stoichiometry of the compound. |
| Key Limitations | Requires a reference standard for quantification, may not be suitable for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer. | Does not provide information on the nature of impurities, only the overall elemental composition. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound hydrochloride sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable volatile organic solvent (GC grade)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in dichloromethane.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis of specific impurities is required.
Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, generate a calibration curve by plotting the peak area of the target impurity against its concentration.
GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh the internal standard and the this compound hydrochloride sample into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
qNMR Experimental Workflow
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values are then compared to the theoretical values calculated from the molecular formula of this compound hydrochloride (C6H6Cl3N).
Instrumentation:
-
Elemental Analyzer
Procedure:
-
A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.
-
The resulting gases (CO2, H2O, N2, and HCl) are separated and quantified by a detector.
Data Analysis: The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values. A close agreement (typically within ±0.4%) indicates a high degree of purity with respect to the elemental composition.
Theoretical Values for C6H6Cl3N:
-
Carbon (C): 36.31%
-
Hydrogen (H): 3.05%
-
Chlorine (Cl): 53.58%
-
Nitrogen (N): 7.06%
A Comparative Guide to 1H and 13C NMR Analysis of Substituted Pyridines
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a range of monosubstituted pyridines, offering a valuable resource for identifying and characterizing these important heterocyclic compounds. The presented data, supported by a detailed experimental protocol, facilitates the interpretation of NMR spectra and aids in the structural verification of novel pyridine derivatives.
Comparative NMR Data of Monosubstituted Pyridines
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a selection of monosubstituted pyridines. All data is reported for samples dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis, unless otherwise specified. The numbering of the pyridine ring positions is as follows: the nitrogen atom is at position 1, and the carbons are numbered sequentially from 2 to 6.
Table 1: ¹H NMR Data of Monosubstituted Pyridines in CDCl₃
| Substituent | Position | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | J (Hz) |
| H | - | 8.61 | 7.28 | 7.66 | 7.28 | 8.61 | J(2,3)=4.9, J(2,4)=1.8, J(2,5)=0.9, J(2,6)=0.1, J(3,4)=7.7, J(3,5)=1.4 |
| 2-Chloro | 2 | - | 7.32 | 7.64 | 7.23 | 8.39 | J(3,4)=7.9, J(3,5)=1.0, J(4,5)=7.4, J(4,6)=2.0, J(5,6)=4.8 |
| 3-Methyl | 3 | 8.42 | - | 7.51 | 7.18 | 8.42 | J(2,4)=0.8, J(2,5)=0.7, J(2,6)=4.8, J(4,5)=7.6, J(4,6)=1.8, J(5,6)=0.9 |
| 4-Methoxy | 4 | 8.44 | 6.75 | - | 6.75 | 8.44 | J(2,3)=5.9 |
| 2-Amino | 2 | - | 6.57 | 7.39 | 6.38 | 8.05 | J(3,4)=8.4, J(3,5)=0.6, J(4,5)=7.2, J(4,6)=1.8, J(5,6)=5.1 |
| 3-Hydroxy | 3 | 8.15 | - | 7.15 | 7.15 | 8.25 | J(2,4)=1.5, J(2,6)=4.7, J(4,5)=8.3, J(4,6)=0.6, J(5,6)=2.7 |
| 4-Cyano | 4 | 8.85 | 7.55 | - | 7.55 | 8.85 | J(2,3)=4.4 |
| 2-Phenyl | 2 | - | 7.75 | 7.75 | 7.24 | 8.70 | J(3,4)=7.7, J(4,5)=7.5, J(5,6)=4.8 |
| 3-Phenyl | 3 | 8.85 | - | 7.85 | 7.45 | 8.60 | |
| 4-Phenyl | 4 | 8.70 | 7.50 | - | 7.50 | 8.70 | J(2,3)=4.5 |
Note: Coupling constants can vary slightly depending on the specific spectrometer and experimental conditions. Where a range of values is reported in the literature, a representative value is provided.
Table 2: ¹³C NMR Data of Monosubstituted Pyridines in CDCl₃
| Substituent | Position | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| H | - | 150.0 | 123.9 | 136.0 | 123.9 | 150.0 |
| 2-Chloro | 2 | 150.3 | 124.4 | 139.1 | 122.8 | 149.8 |
| 3-Methyl | 3 | 149.9 | 138.1 | 136.8 | 123.3 | 147.2 |
| 4-Methoxy | 4 | 150.5 | 109.4 | 164.2 | 109.4 | 150.5 |
| 2-Amino | 2 | 158.4 | 108.9 | 137.9 | 113.8 | 148.4 |
| 3-Hydroxy | 3 | 141.6 | 155.8 | 127.3 | 124.0 | 141.6 |
| 4-Cyano | 4 | 150.9 | 126.5 | 120.2 | 126.5 | 150.9 |
| 2-Phenyl | 2 | 157.4 | 120.6 | 136.7 | 122.1 | 149.6 |
| 3-Phenyl | 3 | 148.4 | 137.9 | 134.5 | 121.0 | 148.2 |
| 4-Phenyl | 4 | 150.1 | 121.7 | 148.5 | 121.7 | 150.1 |
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridines.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for dissolving the sample. The use of deuterated solvents prevents the large solvent proton signal from obscuring the analyte signals.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.
-
Filtration: If the sample solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent issues with spectral quality.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and well-resolved peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard one-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of protons between scans, ensuring accurate integration.
-
Number of Scans: Typically 8 to 16 scans are adequate for a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Acquisition Time: A longer acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The general workflow for the NMR analysis of a substituted pyridine, from sample preparation to final data interpretation, can be visualized as a logical sequence of steps.
Caption: Workflow for 1H and 13C NMR analysis.
A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloromethyl Positions in Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the chlorine substituent at the 2-position of the pyridine ring (an aryl chloride) versus a chloromethyl group at the 4-position (a pyridylmethyl chloride, analogous to a benzylic chloride). This comparison is crucial for selecting the appropriate starting material and reaction conditions in the synthesis of functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical and agrochemical compounds.
Theoretical Underpinnings of Reactivity
The reactivity of the chloro substituents in 2-chloropyridine and 4-(chloromethyl)pyridine towards nucleophiles is governed by fundamentally different mechanistic pathways.
2-Chloropyridine undergoes Nucleophilic Aromatic Substitution (SNAr) . The key features of this mechanism are:
-
Activation by the Pyridine Nitrogen: The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. This is due to the ability of the nitrogen to stabilize the negatively charged intermediate (a Meisenheimer-like complex) through resonance.[1][2]
-
Addition-Elimination Mechanism: The reaction proceeds in two steps: the rate-determining addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the rapid elimination of the chloride leaving group to restore aromaticity.[2]
4-(Chloromethyl)pyridine reacts via a Nucleophilic Aliphatic Substitution pathway, typically an SN2 mechanism . The salient features are:
-
Benzylic-like Reactivity: The chloromethyl group is attached to a carbon that is adjacent to the pyridine ring. This position is analogous to a benzylic position in a benzene ring. Such "benzylic" halides are highly reactive in SN2 reactions.
-
Concerted Mechanism: In an SN2 reaction, the nucleophile attacks the sp³-hybridized carbon atom bearing the chlorine in a single, concerted step, leading to the displacement of the chloride ion. The transition state is stabilized by the adjacent π-system of the pyridine ring.
Data Presentation: A Quantitative and Qualitative Comparison
Direct, side-by-side kinetic comparisons of 2-chloropyridine and 4-(chloromethyl)pyridine with the same nucleophile under identical conditions are not extensively reported in the literature. However, a robust comparison can be made by combining available kinetic data for 2-chloropyridine with the well-established high reactivity of benzylic-type halides.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Type | Notes |
| 2-Chloro-5-nitropyridine | Piperidine | Aqueous | 20 | 1.1 x 10⁻³ | SNAr | The nitro group significantly enhances reactivity. |
| 2-Chloropyridine | Piperidine | Ethanol | 120 | Reaction is slow; requires elevated temperatures. | SNAr | Unactivated 2-chloropyridine is significantly less reactive than its nitro-substituted counterpart. |
| 4-(Chloromethyl)pyridine | Piperidine | DMF | Room Temp. | Very Fast | SN2 | As a benzylic-type halide, it is expected to react very rapidly at room temperature. |
Data for 2-chloro-5-nitropyridine with piperidine is derived from studies on the kinetics of SNAr reactions of substituted pyridines. The reactivity of unsubstituted 2-chloropyridine is known to be much lower.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanisms for nucleophilic substitution on 2-chloropyridine and 4-(chloromethyl)pyridine.
Experimental Workflow
Caption: A generalized workflow for performing and analyzing nucleophilic substitution reactions.
Experimental Protocols
The following are representative protocols for nucleophilic substitution reactions on 2-chloropyridine and 4-(chloromethyl)pyridine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridine with Piperidine
Objective: To synthesize 2-(piperidin-1-yl)pyridine.
Materials:
-
2-Chloropyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add piperidine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyridine.
Protocol 2: Nucleophilic Aliphatic Substitution (SN2) on 4-(Chloromethyl)pyridine with Piperidine
Objective: To synthesize 4-(piperidin-1-ylmethyl)pyridine.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq to neutralize the hydrochloride and the HCl formed during the reaction), and DMF.
-
Add piperidine (1.2 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(piperidin-1-ylmethyl)pyridine.
Conclusion
The comparative reactivity of the 2-chloro and 4-chloromethyl positions on a pyridine ring is starkly different due to their distinct electronic environments and reaction mechanisms.
-
4-(Chloromethyl)pyridine is significantly more reactive than 2-chloropyridine in nucleophilic substitution reactions. Its benzylic-like character allows for rapid SN2 displacement of the chloride under mild conditions, often at room temperature.
-
2-Chloropyridine , being an aryl chloride, requires more forcing conditions to undergo SNAr. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring but is generally much slower than the SN2 reaction of its 4-chloromethyl counterpart. The reactivity of 2-chloropyridine can be substantially increased by the presence of additional electron-withdrawing groups on the pyridine ring.
This substantial difference in reactivity allows for selective functionalization in molecules containing both types of chloro-substituents. Researchers and drug development professionals can leverage this differential reactivity to design efficient and selective synthetic routes to complex pyridine-containing target molecules.
References
A Comparative Guide to 4-Chloro-2-(chloromethyl)pyridine and 2-bromo-6-chloromethylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two pivotal heterocyclic building blocks, 4-Chloro-2-(chloromethyl)pyridine and 2-bromo-6-chloromethylpyridine. Both molecules are bifunctional reagents widely employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Their utility stems from possessing two distinct reactive sites: a reactive chloromethyl group susceptible to nucleophilic substitution and a halogenated pyridine ring amenable to cross-coupling reactions.[1][2] The primary difference lies in the nature of the ring halogen—chlorine versus bromine—which dictates their reactivity profile, influencing the choice of reaction conditions and synthetic strategy.
Structural and Reactivity Overview
The key distinction between the two compounds is the halogen atom on the pyridine ring. The Carbon-Bromine (C-Br) bond is inherently weaker and more reactive in palladium-catalyzed oxidative addition steps than the Carbon-Chlorine (C-Cl) bond.[3] This fundamental difference means that 2-bromo-6-chloromethylpyridine generally undergoes cross-coupling reactions under milder conditions than its chloro-analogue.[3] Both compounds feature a highly reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This differential reactivity between the chloromethyl group and the ring halogen allows for selective, sequential functionalization.[2]
Comparison of Synthetic Routes
The synthesis of these precursors is a critical consideration. While both can be prepared from corresponding hydroxymethylpyridines, the methods and associated challenges differ.
This compound: This compound is typically prepared from 4-pyridinemethanol via chlorination. A common method involves reacting 4-pyridinemethanol with thionyl chloride in a solvent like acetonitrile.[4] The resulting product is often isolated as the hydrochloride salt.[1][4]
2-bromo-6-chloromethylpyridine: The synthesis of this reagent has been well-documented, with various methods available. A conventional route involves the chlorination of 6-Bromopyridine-2-methanol using thionyl chloride (SOCl₂).[5] However, this method can lead to the formation of an over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine, especially at higher temperatures.[6][7] An alternative, milder method utilizes cyanuric chloride in DMF/DCM, which avoids the use of the toxic and corrosive thionyl chloride and reduces the risk of over-chlorination.[6]
Quantitative Synthesis Data
| Compound | Starting Material | Reagents | Conditions | Yield | Notes | Reference |
| 2-bromo-6-(chloromethyl)pyridine | 6-Bromopyridine-2-methanol | Thionyl chloride, Chloroform | Room temperature, 3 hours | 99% | A robust but potentially harsh method. | [5] |
| 2-bromo-6-(chloromethyl)pyridine | 2-bromo-6-hydroxymethylpyridine | Cyanuric chloride, DMF, DCM | Room temperature, overnight | Good | Milder conditions, avoids toxic byproducts and reduces over-chlorination. | [6] |
| 4-(Chloromethyl)pyridine hydrochloride | 4-Pyridine methanol | Thionyl chloride, Acetonitrile | 50 °C, 1 hour | Quantitative | Product obtained as the hydrochloride salt. | [4] |
Performance in Synthetic Reactions
The choice between these two reagents is primarily dictated by the desired sequence of reactions.
Nucleophilic Substitution: Both compounds readily undergo S_N2 reactions at the chloromethyl position with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups. This reaction is typically the most facile transformation for both molecules.
Palladium-Catalyzed Cross-Coupling: This is where the performance differs significantly.
-
2-bromo-6-chloromethylpyridine: The C(sp²)-Br bond is highly reactive in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions, often with high yields and broad substrate scope.[3][8] The higher reactivity provides a significant advantage in complex syntheses where sensitive functional groups must be preserved.
-
This compound: The C(sp²)-Cl bond is considerably less reactive due to its higher bond dissociation energy.[3] While cross-coupling is feasible, it often requires more forcing conditions: higher temperatures, longer reaction times, and specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[3][9] This can limit the substrate scope and may not be compatible with more delicate molecules.
Comparative Reactivity Data
| Reaction Type | Reagent | Typical Catalyst/Base | Conditions | Outcome | Reference |
| Suzuki-Miyaura Coupling | 2-bromo-6-chloromethylpyridine | Pd(PPh₃)₄ / K₃PO₄ | 85-95 °C | Good to moderate yields for various arylboronic acids. | [8] |
| Suzuki-Miyaura Coupling | This compound | Pd(OAc)₂ with specialized ligands / Strong Base (e.g., K₃PO₄) | Often >100 °C | Feasible, but requires more active catalysts and higher temperatures compared to bromo-pyridines. | [3][9] |
| Buchwald-Hartwig Amination | 2-bromo-6-chloromethylpyridine | Pd-based catalyst with specific ligands (e.g., BINAP) / Base (e.g., NaOt-Bu) | Moderate temperatures | Generally efficient due to C-Br reactivity. | [3] |
| Buchwald-Hartwig Amination | This compound | Requires highly active catalyst systems. | Higher temperatures may be needed. | More challenging than with the bromo-analogue. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-6-(chloromethyl)pyridine via Thionyl Chloride
Adapted from ChemicalBook.[5]
-
Dissolve 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) in chloroform (30 ml) in a suitable reaction flask.
-
Slowly add thionyl chloride (2.8 ml, 38.3 mmol) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Neutralize the residue by adding saturated aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to obtain white solid 2-bromo-6-(chloromethyl)pyridine.
-
Reported Yield: 5.20 g (99%).[5]
-
Protocol 2: Synthesis of 2-bromo-6-(chloromethyl)pyridine via Cyanuric Chloride
Adapted from MDPI, Molecules.[6]
-
To an Erlenmeyer flask, add cyanuric chloride (9.23 g, 50 mmol, 1.02 equiv.) and 15 mL of DMF. Allow the mixture to react for 1 hour to form the Vilsmeier-type adduct.
-
To this adduct, add a solution of 2-bromo-6-hydroxymethylpyridine (9.23 g, 49 mmol, 1 equiv.) in DCM (75 mL).
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with 300 mL of deionized water and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over magnesium sulfate, filter, and concentrate via rotary evaporation to yield the product.
Conclusion
Both this compound and 2-bromo-6-chloromethylpyridine are valuable bifunctional reagents. The choice between them should be guided by synthetic strategy and the specific requirements of the target molecule.
-
2-bromo-6-chloromethylpyridine is the preferred reagent for applications requiring a subsequent cross-coupling reaction. Its higher reactivity in palladium-catalyzed transformations allows for milder conditions, broader functional group tolerance, and potentially higher yields.[3]
-
This compound is a suitable alternative when the synthetic route does not involve cross-coupling at the C4 position, or when the higher reactivity of a bromo-substituent is not required or desired. While coupling is possible, it necessitates more specialized and forceful conditions.[3] From a practical standpoint, chlorinated starting materials are often less expensive and more readily available, which can be a deciding factor in large-scale synthesis.[3]
References
- 1. This compound hydrochloride | 119396-04-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]
- 5. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
A Comparative Guide to N-Alkylation: Alternative Reagents to 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-pyridylmethyl moiety onto nitrogen centers is a crucial transformation in the synthesis of a wide array of pharmacologically active compounds. 4-Chloro-2-(chloromethyl)pyridine hydrochloride is a commonly utilized reagent for this purpose, acting as a potent electrophile in SN2 reactions. However, the landscape of chemical synthesis is continually evolving, with a growing emphasis on milder reaction conditions, improved safety profiles, and broader functional group tolerance. This guide provides an objective comparison of alternative reagents and methodologies to this compound for the N-alkylation of amines, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary alternatives to the classical SN2 alkylation with this compound:
-
Reductive Amination using Pyridine-2-carboxaldehyde: A two-step, one-pot process involving the formation of an imine followed by reduction. This method offers the advantage of using a readily available and often more stable aldehyde precursor.
-
"Borrowing Hydrogen" Catalysis with 2-Pyridinemethanol: A green and atom-economical approach where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination. This method avoids the use of pre-activated electrophiles.
-
Mitsunobu Reaction with 2-Pyridinemethanol: A reliable method for converting alcohols into amines with a defined stereochemical outcome (inversion of configuration). It is particularly useful for sensitive substrates but requires stoichiometric amounts of reagents.
The following sections will delve into the performance of these alternatives in comparison to the traditional method, focusing on a model reaction: the N-alkylation of benzylamine.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the quantitative data for the N-alkylation of benzylamine to yield N-(pyridin-2-ylmethyl)benzylamine using this compound and its alternatives.
| Reagent/Methodology | Alkylating Agent | Amine Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical SN2 Alkylation | This compound HCl | Benzylamine | K₂CO₃ | DMF | 25 | 12 | ~95% |
| Reductive Amination | Pyridine-2-carboxaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 25 | 4 | ~85-95% |
| "Borrowing Hydrogen" Catalysis | 2-Pyridinemethanol | Benzylamine | [Ru(p-cymene)Cl₂]₂/DPPB | Toluene | 110 | 24 | ~90% |
| Mitsunobu Reaction | 2-Pyridinemethanol | Benzylamine | PPh₃, DIAD | THF | 0-25 | 2 | ~80-90% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Methodologies and Experimental Protocols
Classical SN2 Alkylation with this compound
This method relies on the direct nucleophilic attack of the amine on the electrophilic chloromethyl group.
Experimental Protocol:
To a solution of benzylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound hydrochloride (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-((4-chloropyridin-2-yl)methyl)benzylamine.
Reaction Workflow:
comparing yields of different synthetic routes to chloropyridine derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of many projects. 4-Chloropyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be synthesized through several routes. This guide provides a comparative analysis of three common synthetic pathways to 4-chloropyridine, focusing on yield, reaction conditions, and detailed experimental protocols to aid in methodological selection.
Comparative Analysis of Synthetic Yields
The choice of synthetic route can significantly impact the overall efficiency of producing 4-chloropyridine. The following table summarizes the quantitative data for three distinct methods, offering a clear comparison of their reported yields.
| Synthetic Route | Starting Material | Key Reagents | Product Form | Reported Yield (%) | Purity (%) |
| Route 1: Direct Chlorination | Pyridine | Thionyl Chloride, Ethyl Acetate | 4-Chloropyridine HCl | 70.2%[1] | 95.6%[1] |
| Route 2: From Pyridinium Salt | N-(4-pyridyl)pyridinium chloride | Phosphorus Pentachloride | 4-Chloropyridine | ~25% (calculated from raw weights)[2] | Not Specified |
| Route 3: Sandmeyer-type Reaction | 4-Aminopyridine | Sodium Nitrite, HCl, Methanol | 4-Chloropyridine HCl | 93.1%[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the protocols for the three compared methods.
Route 1: Direct Chlorination of Pyridine
This method involves the direct reaction of pyridine with a chlorinating agent to form the hydrochloride salt of 4-chloropyridine.
Procedure:
-
In a 1000 mL reaction flask, add 200g of anhydrous pyridine and 100-200 mL of ethyl acetate.[1]
-
Maintain a nitrogen atmosphere and cool the flask in a cold-water bath.[1]
-
Slowly add 200g of thionyl chloride dropwise while stirring, ensuring the temperature does not exceed 40°C.[1]
-
After the addition is complete, raise the temperature to 70-75°C and maintain for 5 hours. The reaction mixture will darken and become an oily substance.[1]
-
Cool the mixture and allow it to stand. Add 500 mL of ethanol to the reaction solution and heat to 50-60°C with stirring for 1 hour.[1]
-
Cool the mixture to approximately 10°C and collect the solid product by suction filtration.[1]
-
Wash the solid with absolute ethanol and dry to obtain 266.8g of 4-chloropyridine hydrochloride (yield: ~70.2%).[1]
Route 2: From N-(4-pyridyl)pyridinium chloride
This two-step approach first involves the synthesis of N-(4-pyridyl)pyridinium chloride from pyridine, which is then converted to 4-chloropyridine.
Procedure:
-
Mix 120g of N-(4-pyridyl)pyridinium chloride with 110g of phosphorus pentachloride in a suitable vessel.[2]
-
Heat the mixture in an oil bath at 130-140°C. The mixture will initially melt, solidify, and then remelt as the temperature is raised to 150°C over 10 minutes.[2]
-
Cool the reaction mixture and carefully treat it with ice water.
-
Make the solution weakly alkaline using a sodium carbonate solution.[2]
-
Perform multiple extractions with ether. Wash the combined ether extracts with water and dry over sodium sulfate.[2]
-
Evaporate the ether and fractionally distill the residue under vacuum to yield 30g of 4-chloropyridine.[2]
Route 3: Sandmeyer-type Reaction of 4-Aminopyridine
This high-yield method utilizes a Sandmeyer-type reaction to convert 4-aminopyridine to 4-chloropyridine hydrochloride.
Procedure:
-
In a 50 mL three-necked flask equipped with a condenser and thermometer, add 2.0g of 4-aminopyridine and 9.0 mL of anhydrous methanol.[3]
-
Cool the mixture in an ice-water bath and pass hydrogen chloride gas through it continuously for approximately 2 hours.[3]
-
While keeping the flask in the ice bath, add 2g of sodium nitrite in three portions over a period of 3 hours.[3]
-
Slowly heat the mixture until the internal temperature reaches 62°C.[3]
-
Filter the hot mixture and recrystallize the solid from ethanol to obtain 2.97g of white, solid 4-chloropyridine hydrochloride (yield: 93.1%).[3]
Synthetic Route Workflow
The following diagram illustrates the logical flow of the three compared synthetic pathways to 4-chloropyridine.
Caption: Comparative workflow of three synthetic routes to 4-chloropyridine.
References
Navigating Novel Compound Validation: A Comparative Guide to 4-Chloro-2-(chloromethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide provides an objective comparison of novel compounds derived from the versatile starting material, 4-Chloro-2-(chloromethyl)pyridine, offering insights into their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key processes are included to support further research and development in this promising area.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic introduction of functional groups onto the pyridine ring can significantly modulate the pharmacological profile of the resulting compounds. This compound serves as a key building block in this context, offering two reactive sites for chemical modification and the generation of diverse molecular libraries.[4]
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the therapeutic potential of novel derivatives, this guide presents a summary of their biological activities. The following tables collate quantitative data from various studies, focusing on anticancer and antimicrobial efficacy.
Anticancer Activity of Novel Pyridine Derivatives
The antiproliferative effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TP6 | Murine Melanoma (B16F10) | 41.12 | - | - |
| Compound 8e | Breast Cancer (MCF-7) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 (48h) |
| Compound 8n | Breast Cancer (MCF-7) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 (48h) |
| Compound 4g | Breast Cancer (MCF-7) | 5.1 | 5-FU | - |
| Compound 4g | Liver Cancer (HepG2) | 5.02 | 5-FU | - |
| Compound 4g | Colon Cancer (HCT-116) | 6.6 | 5-FU | - |
Table 1: Comparative in vitro anticancer activity of selected novel pyridine derivatives.[5][6][7]
Antimicrobial Activity of Novel Pyridine Derivatives
The antimicrobial efficacy of novel compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5a | Bacillus subtilis | 8 | Amoxicillin | 8 |
| Compound 5a | Bacillus cereus | 16 | Amoxicillin | 16 |
| Compound 5a | Escherichia coli | 8 | Amoxicillin | 8 |
| Compound 5a | Salmonella typhimurium | 16 | Amoxicillin | 16 |
| Compound 4a | Bacillus cereus | 4 | Amoxicillin | 8 |
Table 2: Comparative in vitro antimicrobial activity of selected novel pyridothienopyrimidine derivatives.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel compounds.
General Procedure for the Synthesis of Novel Pyridine Derivatives
A common synthetic route involves the nucleophilic substitution of the chlorine atoms in this compound with various amines, thiols, or other nucleophiles.
Example Protocol for the Synthesis of 1,2,4-triazole-pyridine hybrids:
-
Synthesis of potassium-3-pyridyl-dithiocarbazate (I): A solution of potassium hydroxide, pyridyl-2-carbohydrazide, and carbon disulfide in ethanol is prepared.[4]
-
Synthesis of pyridine linked 1,2,4-triazole-3-thiol (II): The potassium salt (I) is refluxed with ammonia and water.[4]
-
Synthesis of final derivatives (III): The triazole-thiol (II) is reacted with various substituted benzyl derivatives in the presence of sodium methoxide in dry N,N-dimethylformamide.[4]
Cell-Based Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 or 72 hours.[5]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.[2][9][10]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.[11]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][10]
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the complex biological processes and experimental workflows, the following diagrams have been generated using Graphviz.
Experimental workflow for the development of novel pyridine derivatives.
Hypothetical signaling pathway inhibited by novel pyridine derivatives.
Conclusion and Future Directions
The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel compounds with significant anticancer and antimicrobial activities. The presented data highlights the potential of these derivatives as lead compounds for further optimization. Future research should focus on expanding the structural diversity of these libraries, conducting more extensive in vivo evaluations, and elucidating the precise molecular targets and mechanisms of action to advance the development of these promising therapeutic agents.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity [mdpi.com]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different chlorinating agents for pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom to the pyridine ring is a fundamental transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The choice of chlorinating agent is a critical decision that significantly impacts reaction efficiency, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of common chlorinating agents for pyridine synthesis, supported by experimental data, to inform methodological selection in both laboratory and industrial settings.
At a Glance: Comparison of Common Chlorinating Agents
The following table summarizes the key quantitative data for several common methods of pyridine chlorination. For a standardized comparison, costs are estimated based on the synthesis of one mole of a representative monochloropyridine product, starting from pyridine.
| Chlorinating Agent | Starting Material | Typical Product(s) | Reaction Conditions | Yield (%) | Estimated Reagent Cost per Mole of Product ($) | Key Advantages | Key Disadvantages |
| Chlorine Gas (Cl₂) | Pyridine | 2-Chloropyridine, 2,6-Dichloropyridine | Gas phase, >300°C[1] | Variable, often moderate with mixtures | ~1.00 - 2.00 | Low reagent cost. | High temperatures, formation of multiple products, safety concerns with handling chlorine gas. |
| Phosphorus Oxychloride (POCl₃) | Pyridine-N-oxide | 2-Chloropyridine | 10°C to reflux, often with a base like triethylamine | ~90[2] | ~15.00 - 20.00 (including cost of N-oxide preparation) | High yield and selectivity for the 2-position. | Requires pre-synthesis of pyridine-N-oxide, waste disposal of phosphorus byproducts. |
| Thionyl Chloride (SOCl₂) | Pyridine | N-(4-Pyridyl)pyridinium chloride hydrochloride | Room temperature, 3 days[3] | 40-45 (of intermediate) | ~5.00 - 8.00 | Mild reaction conditions. | Lower yield of the direct chloropyridine, formation of a pyridinium salt intermediate. |
| Sulfuryl Chloride (SO₂Cl₂) | Pyridine-N-oxide | 2-Chloropyridine | Varies, often with a base | Moderate | ~10.00 - 15.00 (including cost of N-oxide preparation) | Can offer good selectivity. | Can be less reactive than POCl₃, requires pre-synthesis of pyridine-N-oxide. |
Note: Estimated reagent costs are based on current market prices and may vary. The cost for methods starting with pyridine-N-oxide includes an estimated cost for the oxidation of pyridine.
In-Depth Analysis and Experimental Protocols
Direct Chlorination with Chlorine Gas (Cl₂)
Direct gas-phase chlorination of pyridine is an industrially practiced method, particularly for the synthesis of 2-chloropyridine.[1] However, this method typically requires high temperatures and can lead to the formation of polychlorinated byproducts, such as 2,6-dichloropyridine, which necessitates costly and energy-intensive separation processes.
Experimental Protocol Example: Synthesis of 2-Chloropyridine
-
Reaction: Gaseous pyridine is mixed with chlorine gas in the presence of a diluent.
-
Temperature: The reaction is carried out at temperatures exceeding 300°C.[1]
-
Work-up: The product mixture is cooled, and the different chlorinated pyridines are separated by distillation.
Chlorination using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly effective reagent for the chlorination of pyridine-N-oxides, offering excellent yield and regioselectivity for the 2-position.[2] This method is often preferred in laboratory settings for the clean and high-yielding synthesis of 2-chloropyridine. A key consideration is the need to first prepare the pyridine-N-oxide, which adds a step to the overall synthesis.
Experimental Protocol Example: Synthesis of 2-Chloropyridine from Pyridine-N-oxide [2]
-
Reaction: A solution of phosphorus oxychloride (1.2 equivalents) in a suitable solvent is added dropwise to a stirred solution of pyridine-N-oxide (1 equivalent) and triethylamine (1.2 equivalents).
-
Temperature: The reaction is typically carried out at 10°C.
-
Reaction Time: The reaction mixture is heated for a specified time.
-
Work-up: The mixture is concentrated, and the product is extracted with an organic solvent. This method can yield up to 90% of 2-chloropyridine with high selectivity.[2]
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride reacts with pyridine to form N-(4-pyridyl)pyridinium chloride hydrochloride in a multi-day reaction at room temperature.[3] While the conditions are mild, the direct yield of a simple chloropyridine is not achieved in this specific documented procedure. The resulting pyridinium salt can be a useful intermediate for further transformations.
Experimental Protocol Example: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride [3]
-
Reaction: Thionyl chloride (2 equivalents) is added to dry pyridine (1 equivalent) while cooling.
-
Reaction Time: The mixture is allowed to stand at room temperature for 3 days.
-
Work-up: Excess thionyl chloride is removed under reduced pressure. The residue is treated with cold ethanol to precipitate the product, which is then collected by filtration. The reported yield of the crude product is in the range of 40-45%.[3]
Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is another reagent that can be used for the chlorination of pyridine-N-oxides, leading to 2-chloropyridine. While it can provide good selectivity, the yields are often more moderate compared to phosphorus oxychloride.[2]
Logical Workflow for Selecting a Chlorinating Agent
The choice of a suitable chlorinating agent depends on a variety of factors, including the desired product, scale of the reaction, cost considerations, and available equipment. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a chlorinating agent.
Signaling Pathway of Pyridine Chlorination (General Overview)
The following diagram illustrates a simplified, conceptual pathway for the electrophilic chlorination of the pyridine ring, which is generally challenging due to the electron-deficient nature of the ring. Activation of the pyridine ring, for instance, through N-oxidation, enhances its reactivity towards electrophilic attack.
Caption: Simplified pathway of pyridine chlorination.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(chloromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of 4-Chloro-2-(chloromethyl)pyridine are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be handled with specific protocols. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][2] Adherence to institutional and regulatory guidelines is mandatory.
This guide provides a detailed operational plan for the safe segregation, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is in use. This compound and its related isomers are corrosive and can cause severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A properly fastened lab coat is required.
-
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the contaminated material into a designated, sealed container for hazardous waste disposal and contact your institution's Environmental Health and Safety (EHS) office.[2][4]
Chemical and Hazard Data Summary
Properly identifying the chemical and understanding its hazards are the first steps in safe disposal. The information below pertains to this compound hydrochloride, a common form of this compound.
| Property | Data |
| Chemical Name | This compound hydrochloride |
| CAS Number | 119396-04-2 |
| Molecular Formula | C₆H₆Cl₃N |
| Hazard Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Waste Classification | Halogenated Organic Hazardous Waste |
Data sourced from PubChem and supplier Safety Data Sheets for related compounds.[3][5]
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the compliant disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and manage disposal costs. This compound must be treated as a halogenated organic waste .
-
Action: Designate a specific waste container for halogenated organic solids or solutions.
-
Crucial Do Not's:
-
DO NOT mix with non-halogenated organic waste.[1][4][6] Mixing increases the volume of waste that requires high-cost incineration.[7]
-
DO NOT mix with aqueous waste, strong acids, strong bases, or oxidizing agents.[8]
-
DO NOT contaminate the waste stream with unrelated materials like paper, sharps, or stir bars.[7]
-
Step 2: Container Selection and Labeling
The waste container must be appropriate for the chemical and clearly labeled from the moment the first drop of waste is added.
-
Container Requirements:
-
Labeling Requirements:
-
Affix your institution's official "Hazardous Waste" tag.[2][4]
-
Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2][9]
-
If the waste is a mixture, list all chemical constituents and their approximate percentages.
-
Keep a running log of the waste added to the container.[8]
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup by disposal specialists.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the container within a larger, chemically resistant secondary container to contain any potential leaks.[4]
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[4][9]
Step 4: Final Disposal Procedure
Final disposal of halogenated organic waste must be conducted by licensed professionals via high-temperature incineration.
-
Request Pickup: Once the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.
-
Incineration: This compound will be destroyed at a licensed hazardous waste treatment facility. Regulated incineration ensures that the chlorinated organic material is broken down, and harmful byproducts like hydrogen chloride (HCl) are scrubbed from the emissions, preventing environmental contamination.[10][11]
Visualized Workflows and Relationships
To clarify the procedural flow and classification logic, the following diagrams have been generated.
Caption: Disposal workflow for this compound.
Caption: Classification of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. This compound--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. UBC [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Operational-Logistical-Disposal Plan for 4-Chloro-2-(chloromethyl)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) was available for 4-Chloro-2-(chloromethyl)pyridine. The following guidance is based on the safety data of structurally similar compounds, including 4-(Chloromethyl)pyridine hydrochloride and 2-(Chloromethyl)pyridine hydrochloride, and general safety protocols for halogenated organic compounds and pyridine derivatives. It is imperative to treat this compound with the utmost caution as a hazardous substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to be corrosive, toxic if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[1][2][3] Inhalation of dust or vapors may also be harmful.[2][4] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[5] A full-face shield must be worn over goggles when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[5] Double-gloving is advised for enhanced protection.[5] Gloves must be inspected before use and changed immediately if contaminated or damaged. |
| Body Protection | Chemical-Resistant Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[5] Ensure it is made of a material resistant to chemical permeation. |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory. |
| Respiratory Protection | NIOSH-Approved Respirator | All work with this compound must be conducted in a certified chemical fume hood.[5][6] If the use of a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A dust mask may be appropriate for handling the solid form.[7] |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to minimize exposure risk.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Inspect all PPE for integrity before donning.
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[5]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
-
The storage area should be designated for corrosive and toxic materials.
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[4][8] Seek immediate medical attention if irritation persists or if a large area is exposed.[8] |
| Inhalation | Move the individual to fresh air immediately.[1][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water.[4] Seek immediate medical attention.[1][4] |
Spill and Disposal Plan
All waste materials must be treated as hazardous waste.
Spill Response Protocol:
-
Minor Spill (Solid):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Carefully scoop the material into a labeled, sealable hazardous waste container.[5]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.[5] Collect all decontamination materials as hazardous waste.[5]
-
-
Minor Spill (Liquid/Solution):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with absorbent pads.
-
Collect the saturated absorbent material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert the institutional emergency response team and laboratory supervisor.[5]
-
Restrict access to the spill area.
-
Provide the emergency response team with all available safety information.
-
Waste Disposal Plan:
-
Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container.[5] The container must be compatible with the chemical and have a secure lid.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[5] Place these materials in a sealed, labeled hazardous waste bag or container.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(クロロメチル)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
